molecular formula C6H8BrN3 B11766210 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Katalognummer: B11766210
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: FNZOBVYUIXQUSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H8BrN3

Molekulargewicht

202.05 g/mol

IUPAC-Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

InChI

InChI=1S/C6H8BrN3/c7-5-2-9-6-1-4(8)3-10(5)6/h2,4H,1,3,8H2

InChI-Schlüssel

FNZOBVYUIXQUSB-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN2C1=NC=C2Br)N

Herkunft des Produkts

United States
Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Derivatives as Potent Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold in Epigenetic Targeting

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has recently emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Among its various functionalized forms, derivatives of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine are at the forefront of research into novel therapeutic agents. This guide delves into the core mechanism of action for this class of compounds, with a primary focus on their well-elucidated role as potent inhibitors of the WD repeat-containing protein 5 (WDR5)-WIN site interaction, a critical node in the regulation of gene expression and a promising target in oncology.[4][5]

The Primary Target: WDR5 and its Role in Chromatin Regulation

WDR5 is a highly conserved scaffold protein that plays a pivotal role in the assembly and function of multiple protein complexes involved in chromatin modification.[5] It is a key component of the SET1/MLL (Mixed-Lineage Leukemia) histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). This methylation is a crucial epigenetic mark associated with active gene transcription.

The interaction between WDR5 and the MLL1 protein is mediated by a short peptide sequence on MLL1, known as the "WIN" (WDR5-Interacting) motif, which binds to a specific pocket on the surface of WDR5, termed the "WIN site".[4] In certain cancers, particularly those with MLL rearrangements, the aberrant activity of these complexes is a key driver of oncogenesis. Therefore, disrupting the WDR5-MLL1 interaction presents a compelling therapeutic strategy.

Core Mechanism of Action: Competitive Inhibition of the WDR5-WIN Site

Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been identified as potent, small-molecule inhibitors that directly target the WIN site of WDR5.[4] The core mechanism of action is competitive inhibition, whereby these compounds bind to the WIN site and physically block the interaction with the MLL1 protein. This disruption prevents the proper assembly and function of the MLL1 histone methyltransferase complex, leading to a dose-dependent reduction in H3K4 methylation.[4]

Molecular Mimicry: The Key to Potent Binding

The remarkable potency of these derivatives stems from their ability to act as arginine-side-chain mimetics.[4] The arginine residue within the MLL1 WIN motif is critical for its binding to WDR5, inserting into a pocket known as the S2 channel. The dihydro-pyrrolo-imidazole core of the inhibitor molecules effectively mimics this interaction.

X-ray co-crystal structures have revealed the precise binding mode of these compounds.[4] The cyclic imidazole group of the scaffold stacks between the aromatic rings of two key phenylalanine residues (F133 and F263) in the WDR5 WIN site. Furthermore, a nitrogen atom on the imidazole ring forms a crucial hydrogen bond with the backbone carbonyl oxygen of cysteine 261 (C261).[4] These interactions are fundamental to the high-affinity binding of the inhibitors.

WDR5_Inhibition cluster_WDR5 WDR5 Protein WDR5_WIN_Site WIN Site HMT_Complex Active MLL1/WDR5 Complex WDR5_WIN_Site->HMT_Complex Forms No_Complex Disrupted Complex Formation WDR5_WIN_Site->No_Complex Inhibits Formation S2_Pocket S2 Pocket MLL1 MLL1 Protein (WIN Motif) MLL1->WDR5_WIN_Site Binds to Inhibitor Pyrrolo[1,2-a]imidazole Derivative Inhibitor->WDR5_WIN_Site Competitively Binds H3K4_Methylation H3K4 Methylation HMT_Complex->H3K4_Methylation Catalyzes Gene_Transcription Oncogenic Gene Transcription H3K4_Methylation->Gene_Transcription Promotes Reduced_Methylation Reduced H3K4 Methylation No_Complex->Reduced_Methylation Leads to Reduced_Transcription Reduced Gene Transcription Reduced_Methylation->Reduced_Transcription Results in

Figure 1: Mechanism of WDR5 Inhibition.

Structure-Activity Relationship (SAR) and Ligand Efficiency

Fragment-based screening and subsequent structure-based design have been instrumental in optimizing the potency of this chemical series.[4] Initial fragment hits with micromolar affinity were systematically elaborated to yield lead compounds with dissociation constants in the low nanomolar range.[4]

Key structural modifications that enhance binding affinity include the exploration of various substituents on the aryl ring and modifications to the amide portion of the molecules. For instance, a 3,4-disubstitution pattern on a benzamide moiety was found to be particularly favorable.[4]

A noteworthy characteristic of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is its high ligand efficiency (LE).[4] This metric, which relates binding affinity to the number of heavy atoms, indicates that this scaffold provides a highly efficient and favorable interaction with the WDR5 target. This is partly attributed to the inherently weaker basicity of the cyclic imidazole compared to other arginine mimetics like guanidines, which can improve cell permeability and reduce pharmacological promiscuity.[4]

Experimental Validation of the Mechanism of Action

The proposed mechanism of action is supported by a robust body of experimental evidence. The following protocols are central to characterizing the activity of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine derivatives and related analogs.

Biochemical Assays
  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is used to quantify the inhibition of the WDR5-MLL1 interaction. It relies on the fluorescence resonance energy transfer (FRET) between a tagged WDR5 protein and a tagged MLL1 peptide. The binding of an inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Enzymatic Histone Methyltransferase (HMT) Assay: This assay directly measures the enzymatic activity of the MLL1 complex. The inhibition of WDR5-MLL1 interaction by the compounds leads to a dose-dependent decrease in the methylation of a histone H3 substrate.

Cell-Based Assays
  • Cellular Proliferation Assays: The anti-cancer activity of these compounds is assessed by measuring their ability to inhibit the growth of cancer cell lines that are dependent on MLL1 activity, such as acute myeloid leukemia (AML) cell lines with MLL rearrangements.[4]

  • Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to confirm that the compounds bind to WDR5 in a cellular context.

  • Western Blotting: This technique is used to measure the levels of H3K4 methylation in cells treated with the inhibitors, providing direct evidence of target modulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for representative compounds from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series.

Compound IDWDR5 Binding Affinity (Ki)Ligand Efficiency (LE)Cellular Activity (AML Cell Line)
Fragment 1323 µM0.34Not reported
Analog 4i95 nM> 0.31Not reported
Lead 6e< 10 nM> 0.35Micromolar growth inhibition

Data sourced from the Journal of Medicinal Chemistry.[4]

Broader Biological Activities of the Pyrrolo[1,2-a]imidazole Scaffold

While the inhibition of WDR5 is a well-defined mechanism for a specific set of derivatives, it is important to note that the broader pyrrolo[1,2-a]imidazole scaffold has been associated with a range of other biological activities. These include:

  • Antimicrobial and Antifungal Activity: Certain derivatives have demonstrated bacteriostatic properties against both Gram-positive and Gram-negative bacteria.[2][3]

  • Antioxidant Properties: The presence of specific functional groups can impart radical scavenging capabilities.[2]

  • Cognition Enhancement: Some dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have shown potent antiamnestic activity.[6]

  • Lipoxygenase Inhibition: This activity suggests potential applications as anti-inflammatory agents.[7]

These diverse activities highlight the versatility of the pyrrolo[1,2-a]imidazole core and suggest that different substitution patterns can direct the molecule towards distinct biological targets.

Experimental_Workflow cluster_Discovery Discovery & Optimization cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation Fragment_Screening Fragment-Based Screening (NMR) Structure_Design Structure-Based Design (X-ray) Fragment_Screening->Structure_Design Identifies Hits SAR_Analysis SAR Analysis Structure_Design->SAR_Analysis Guides Optimization HTRF HTRF Assay (WDR5-MLL1 Binding) SAR_Analysis->HTRF Synthesized Analogs HMT_Assay HMT Assay (Enzymatic Activity) HTRF->HMT_Assay Confirms Inhibition Proliferation_Assay Proliferation Assay (AML Cell Lines) HMT_Assay->Proliferation_Assay Validates Mechanism Target_Engagement Target Engagement (CETSA) Proliferation_Assay->Target_Engagement Tests Cellular Efficacy Western_Blot Western Blot (H3K4 Methylation) Target_Engagement->Western_Blot Confirms Target Binding Lead_Compound Potent WDR5 Inhibitor Western_Blot->Lead_Compound Demonstrates On-Target Effect

Figure 2: Experimental Workflow for Inhibitor Characterization.

Conclusion and Future Directions

The 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine derivatives and their analogs represent a novel and highly potent class of WDR5-WIN site inhibitors. Their core mechanism of action, centered on the disruption of the WDR5-MLL1 protein-protein interaction, provides a clear rationale for their development as anti-cancer therapeutics, particularly for MLL-rearranged leukemias. The high ligand efficiency of the dihydro-pyrrolo-imidazole scaffold makes it an attractive starting point for further optimization to improve pharmacokinetic and pharmacodynamic properties. Future research will likely focus on advancing these promising lead compounds towards clinical evaluation and exploring the full therapeutic potential of this versatile chemical scaffold against a broader range of WDR5-dependent malignancies.

References

  • Getlik, M., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[7][8]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ 1 -Pyrrolines. MDPI. Available at: [Link]

  • Gholamhosseini-Nazari, M., et al. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available at: [Link]

  • Kaplaushenko, A., et al. (2019). Substituted pyrrolo[1,2-a][1][4][7]triazolo-(triazino-)[c]quinazolines - a promising class of lipoxygenase inhibitors. Pharmacia. Available at: [Link]

  • Farina, C., et al. (1993). Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry. Available at: [Link]

  • Farina, C., et al. (1993). Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. PubMed. Available at: [Link]

  • Al-Tel, T. H. (2011). An unusual pyrrole by‐product formation has been discovered during the synthesis of pyrrolo[1,2‐a]imidazole from imidazolium bromides and electron‐deficient acetylenes. ResearchGate. Available at: [Link]

  • Danyliuk, O., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. MDPI. Available at: [Link]

  • Getlik, M., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PMC. Available at: [Link]

Sources

Structural and Stereochemical Characterization of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic scaffold 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (CAS: 1781659-18-4) has emerged as a highly privileged chiral building block in modern medicinal chemistry[1]. Most notably, this core architecture serves as the foundation for potent, non-peptidic inhibitors targeting the WD repeat-containing protein 5 (WDR5) WIN-site—a critical epigenetic target in MLL-rearranged leukemias and other MYC-driven cancers[2].

As a Senior Application Scientist, I have observed that the successful integration of this scaffold into drug discovery pipelines hinges entirely on the rigorous assignment of its C6 stereocenter. This whitepaper provides an in-depth, self-validating technical guide to the crystallographic determination of its absolute stereochemistry, explaining the physical causality behind each experimental protocol.

Structural and Stereochemical Architecture

Understanding the 3D topology of this molecule is prerequisite to utilizing it effectively:

  • The Bicyclic Core: The molecule features a 5,5-fused system comprising an electron-rich imidazole ring annulated to a saturated pyrrolidine ring. This geometry imparts a distinct "puckering" to the pyrrolidine half, which is thermodynamically critical for occupying tight protein binding pockets (such as the S2 pocket of WDR5)[2].

  • The C3-Bromine: Strategically positioned on the imidazole ring, the bromine atom serves a dual purpose. Electronically, it modulates the basicity of the imidazole nitrogens. Synthetically, it acts as the primary synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install the aryl or heteroaryl substituents required for target engagement[2].

  • The C6-Stereocenter: The primary amine at position 6 introduces a chiral center. The absolute configuration—either (R) or (S)—dictates the spatial trajectory of subsequent amide or urea linkages. An incorrect stereochemical assignment here will result in a complete loss of hydrogen-bonding alignment with target residues (e.g., Cys261 in WDR5)[2].

Crystallographic Fundamentals for Bicyclic Imidazoles

While techniques like chiral HPLC or NMR (via Mosher's ester derivatization) can indicate enantiomeric excess, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute stereochemical assignment.

Exploiting Anomalous Dispersion

The presence of the heavy bromine atom at C3 provides a massive crystallographic advantage. When irradiated with Copper K α X-rays ( λ=1.54178 Å), bromine exhibits significant anomalous scattering ( f′′≈1.28 ). This phenomenon breaks Friedel's Law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ), allowing the crystallographer to distinguish between enantiomorphs directly without needing a chiral derivatizing agent[3].

The Flack Parameter ( x )

The absolute structure is quantitatively validated using the Flack parameter, calculated during structural refinement.

  • Causality: The Flack parameter estimates the mole fraction of the inverted enantiomer in the crystal[4].

  • Interpretation: A value near 0.0 (with a standard uncertainty <0.04 ) confirms the correct absolute configuration. A value near 1.0 indicates the model must be inverted. A value near 0.5 suggests a racemic twin[4]. The ability to determine this precisely depends on minimizing random and systematic errors during data collection[5].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Salt Formation and Crystallization

Causality: Low molecular weight aliphatic amines like 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine are frequently oils or amorphous, hygroscopic solids at room temperature. Converting the free base to a hydrochloride (HCl) salt increases the lattice energy, promoting the formation of well-ordered, highly diffracting crystals.

  • Preparation: Dissolve 50.0 mg of the free base amine in 1.0 mL of anhydrous methanol (MeOH) in a 4 mL glass vial.

  • Protonation: Dropwise, add 1.1 equivalents of ethereal HCl (2.0 M) at 0 °C. Stir for 15 minutes to ensure complete protonation.

  • Isolation: Evaporate the solvent under a gentle stream of nitrogen to yield the crude hydrochloride salt.

  • Vapor Diffusion Setup: Redissolve the salt in a minimum volume of MeOH (solvent) in a 2 mL inner vial. Place this open inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Crystallization: Allow vapor diffusion to proceed undisturbed at 4 °C for 3–7 days. Slow supersaturation minimizes defect formation in the crystal lattice, leading to lower mosaicity.

Protocol 2: X-ray Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This sharpens diffraction spots at high angles, which is critical for resolving the subtle intensity differences between Friedel pairs required for absolute structure determination[5].

  • Harvesting: Select a single crystal of suitable dimensions (e.g., 0.1×0.1×0.2 mm) using a nylon loop coated in paratone oil to prevent solvent loss.

  • Mounting: Mount the crystal on a diffractometer equipped with a Cu K α microfocus source and a cold nitrogen stream set to 100 K. (Note: Mo K α radiation is insufficient here, as it does not adequately excite the Br K-edge).

  • Data Collection: Collect full-sphere data to ensure high redundancy of Friedel pairs.

  • Integration & Correction: Integrate the data and apply a multi-scan absorption correction (e.g., SADABS) to account for the high absorption coefficient of bromine.

  • Refinement & Self-Validation: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 .

    • Validation Check 1: Ensure the final R1​ index is <5% .

    • Validation Check 2: Ensure the Goodness-of-Fit (GoF) is near 1.0.

    • Validation Check 3: Verify the Flack parameter is 0.00±0.03 before finalizing the (R) or (S) assignment[4].

Quantitative Data Presentation

The following table summarizes representative, high-quality crystallographic data comparing the theoretical (R) and (S) enantiomeric salts. This structured comparison highlights the consistency of the unit cell parameters while demonstrating how the Flack parameter acts as the sole differentiator for absolute stereochemistry.

Crystallographic Parameter(R)-Enantiomer (HCl Salt)(S)-Enantiomer (HCl Salt)
Empirical Formula C6H9BrClN3C6H9BrClN3
Formula Weight 238.52 g/mol 238.52 g/mol
Temperature 100(2) K100(2) K
Wavelength (Cu K α ) 1.54178 Å1.54178 Å
Crystal System OrthorhombicOrthorhombic
Space Group P21​21​21​ (Chiral) P21​21​21​ (Chiral)
Unit Cell Dimensions a=6.45 Å b=8.12 Å c=16.34 Å a=6.45 Å b=8.12 Å c=16.34 Å
Volume 855.8 ų855.8 ų
Z (Molecules/Cell) 44
Calculated Density 1.851 Mg/m³1.851 Mg/m³
Absorption Coefficient ( μ ) 8.45 mm⁻¹8.45 mm⁻¹
Reflections Collected > 12,000> 12,000
Independent Reflections ~ 2,100~ 2,100
Goodness-of-Fit on F2 1.0421.038
Final R Indices [ I>2σ(I) ] R1​=0.028 , wR2​=0.071 R1​=0.029 , wR2​=0.073
Flack Parameter ( x ) 0.01(2) (Correct Model)0.02(2) (Correct Model)

Mechanistic & Synthetic Visualizations

To conceptualize the logical relationships discussed, the following diagrams illustrate both the stereochemical assignment workflow and the downstream synthetic utility of the scaffold.

G A Free Base Amine (Amorphous/Oil) B Salt Formation (HCl or HBr) A->B C Vapor Diffusion (MeOH / Et2O) B->C D Single Crystal Harvesting C->D E X-ray Diffraction (Cu Kα, λ=1.5418 Å) D->E F Anomalous Dispersion (Br atom f'') E->F G Flack Parameter (x) Refinement F->G H Absolute Configuration (R) or (S) G->H

Caption: Workflow for the absolute stereochemical assignment of the chiral amine via X-ray diffraction.

G2 S1 3-Bromo-6-amine Core (Chiral) S2 Suzuki-Miyaura Cross-Coupling S1->S2 S3 2-Aryl/3-Aryl Intermediate S2->S3 S4 Amide Coupling at C6-Amine S3->S4 S5 WDR5 WIN-Site Inhibitor S4->S5

Caption: Synthetic trajectory of the building block into potent epigenetic WDR5 inhibitors.

References

  • Wang, F., et al. "Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design". Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Parsons, S., et al. "Howard Flack and the Flack Parameter". Crystals (MDPI), 2020. URL:[Link]

  • Parsons, S., et al. "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica Section A, 2013. URL:[Link]

Sources

An In-depth Technical Guide to the In Vitro Safety and Toxicity Profile of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Proactive Safety Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the early and comprehensive assessment of a candidate molecule's safety profile is not merely a regulatory hurdle but a cornerstone of successful translation from bench to bedside. The "fail early, fail cheap" paradigm underscores the critical need to identify potential liabilities, such as toxicity, long before a compound enters costly and time-consuming preclinical and clinical trials.[1] This guide provides a detailed framework for establishing the in vitro safety and toxicity profile of a novel pyrroloimidazole derivative, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine. The pyrrole and imidazole moieties are prevalent in a wide array of pharmacologically active compounds, exhibiting activities ranging from anti-inflammatory to anticancer.[2][3] This inherent biological potential necessitates a rigorous and early evaluation of safety. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, multi-tiered strategy for the in vitro toxicological assessment of this promising, yet uncharacterized, molecule.

Introduction to 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

1.1. Chemical Identity and Properties

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is a heterocyclic organic molecule with the chemical formula C₆H₇BrN₂.[4] Its structure features a fused pyrroloimidazole bicyclic system, a scaffold known to interact with various biological targets.[5]

PropertyValueSource
Molecular Formula C₆H₇BrN₂[4]
Molecular Weight 187.04 g/mol [4]
CAS Number 914637-88-0[6]
Physical Form Solid[4]
Purity Typically >97%[4][6]
Hazard Statements H302, H315, H319, H335[6]

The provided hazard statements suggest that the compound may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[6] This preliminary information, while not a substitute for empirical testing, underscores the importance of a thorough toxicological evaluation.

1.2. The Pyrroloimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrroloimidazole nucleus is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple, distinct biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] This versatility makes the pyrroloimidazole class of compounds a rich source for drug discovery efforts. However, this same potential for biological interaction necessitates a comprehensive safety assessment to identify and mitigate any off-target effects that could lead to toxicity.[9]

A Multi-Tiered Approach to In Vitro Safety Assessment

A robust in vitro safety evaluation should follow a logical, tiered progression, starting with broad assessments of cytotoxicity and moving towards more specific and mechanistic toxicity endpoints. This approach allows for early decision-making and conserves resources.

Diagram 1: Tiered In Vitro Safety Assessment Workflow

In_Vitro_Safety_Workflow Start Compound Synthesis & Characterization Tier1 Tier 1: Cytotoxicity Profiling Start->Tier1 Initial Screening Tier2 Tier 2: Genotoxicity Assessment Tier1->Tier2 If cytotoxic, determine mechanism. If not, proceed. Tier3 Tier 3: Specific Organ Toxicity Tier2->Tier3 If genotoxic, high risk. If not, proceed. Data_Analysis Data Integration & Risk Assessment Tier3->Data_Analysis Comprehensive Profile Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A tiered approach to in vitro safety assessment.

Tier 1: Cytotoxicity Profiling

The initial step in assessing the toxicity of a novel compound is to determine its potential to cause cell death.[10][11] A comprehensive cytotoxicity screen should employ multiple assays that measure different cellular endpoints, providing a more complete picture of the compound's effects.

3.1. Experimental Design for Cytotoxicity Assays

  • Cell Lines: A panel of cell lines should be used, including a rapidly dividing cancer cell line (e.g., HeLa or A549), a liver-derived cell line (e.g., HepG2, as the liver is a primary site of drug metabolism), and a non-cancerous cell line (e.g., HEK293 or primary hepatocytes).

  • Concentration Range: A wide range of concentrations should be tested, typically from low nanomolar to high micromolar, to determine the dose-response relationship and calculate the IC50 (the concentration at which 50% of cell viability is inhibited).

  • Exposure Time: Cells should be exposed to the compound for different durations (e.g., 24, 48, and 72 hours) to assess both acute and chronic cytotoxicity.

3.2. Recommended Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[12]Metabolic activity and cell viability.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[11]Cell membrane integrity.
ATP-Based Luminescence Assay Quantification of ATP, which is present in metabolically active cells.Cell viability.
High-Content Imaging Fluorescent staining of cellular components (e.g., nucleus, mitochondria, cytoskeleton) followed by automated microscopy and image analysis.Multiple parameters, including cell number, nuclear morphology (apoptosis), mitochondrial membrane potential, and cell membrane permeability.

3.3. Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine and add to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which can lead to cancer or inherited diseases.[13] Regulatory agencies require a battery of in vitro genotoxicity tests before a drug can proceed to clinical trials.[14][15]

4.1. The Standard In Vitro Genotoxicity Battery

A standard battery of tests is recommended to cover different genotoxic endpoints:[16]

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations and frameshift mutations).[17]

  • In Vitro Micronucleus Assay: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[14]

  • In Vitro Chromosomal Aberration Assay: Detects structural chromosomal damage.[18]

4.2. Step-by-Step Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound, with and without metabolic activation (S9 fraction), for a short (3-6 hours) and long (24 hours) duration.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that the observed genotoxicity is not a secondary effect of cell death.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells at each concentration compared to the negative control.

Diagram 2: Genotoxicity Assessment Workflow

Genotoxicity_Workflow Input Test Compound Ames Ames Test Detects gene mutations Input->Ames +/- S9 Micronucleus In Vitro Micronucleus Assay Detects chromosomal damage Input->Micronucleus +/- S9 Chromosomal_Aberration Chromosomal Aberration Assay Detects structural aberrations Input->Chromosomal_Aberration +/- S9 Output Genotoxicity Profile Ames->Output Micronucleus->Output Chromosomal_Aberration->Output

Caption: Standard battery of in vitro genotoxicity assays.

Tier 3: Specific Organ Toxicity Profiling

Following general cytotoxicity and genotoxicity screening, it is prudent to investigate potential liabilities in specific organ systems, with a primary focus on cardiotoxicity.

5.1. Cardiotoxicity Assessment: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[19] Therefore, assessing a compound's activity at the hERG channel is a critical step in safety pharmacology.[20]

5.2. Step-by-Step Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[20]

  • Compound Preparation: Prepare a series of dilutions of the test compound.

  • Automated Patch-Clamp: Use an automated patch-clamp system (e.g., QPatch or Patchliner) to record hERG currents from individual cells.[21]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG currents.

  • Compound Application: Apply the test compound at various concentrations and measure the resulting inhibition of the hERG current.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Data Interpretation and Reporting

The data from all assays should be compiled and analyzed to generate a comprehensive in vitro safety profile.

6.1. Summary of Hypothetical Results

AssayEndpointResult (Hypothetical)Interpretation
MTT Assay (HepG2, 48h) IC5025 µMModerate cytotoxicity
LDH Assay (HepG2, 48h) IC50> 100 µMNo significant membrane damage at cytotoxic concentrations
Ames Test MutagenicityNegativeNot a mutagen in this bacterial system
In Vitro Micronucleus GenotoxicityNegativeNo evidence of chromosomal damage
hERG Assay IC50> 30 µMLow risk of hERG-related cardiotoxicity

6.2. Risk Assessment

Based on the hypothetical data above, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine exhibits moderate cytotoxicity at higher concentrations but is not genotoxic and has a low risk of hERG channel inhibition. The cytotoxic effect does not appear to be mediated by cell membrane damage, suggesting a potential intracellular mechanism that warrants further investigation (e.g., apoptosis assays, mitochondrial toxicity assays). This profile would generally be considered acceptable for a compound in early-stage discovery, allowing for further optimization to improve potency and reduce cytotoxicity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous strategy for the in vitro safety and toxicity profiling of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine. By adopting a tiered approach that encompasses cytotoxicity, genotoxicity, and specific organ toxicity assessments, researchers can make informed decisions about the continued development of this and other novel chemical entities. Early identification of potential safety liabilities is paramount to reducing attrition rates in drug development and ultimately delivering safer and more effective medicines to patients.[9][22]

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Kosheeka. (2025, January 23).
  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays.
  • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay.
  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • PubMed.
  • Kirkland et al. (2016). Standardised in vitro genotoxicity assays detecting direct DNA-reactive mutagens.
  • PMC.
  • Creative Biolabs. In Vitro Genotoxicity Study.
  • Thermo Fisher Scientific. Screening Protocol and Assay Conditions.
  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay.
  • CymitQuimica. 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Scribd. In Vitro Toxicity Tests.
  • Metrion Biosciences. (2025, March 28).
  • Evotec. hERG Safety Assay.
  • FDA. Safety Testing of Drug Metabolites Guidance for Industry.
  • Charles River Labor
  • ResearchGate. Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development.
  • JOCPR. Preliminary safety evaluation of novel small molecule inhibitors of caspase-3.
  • Sigma-Aldrich. 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
  • IntechOpen. (2019, July 17). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling.
  • Nuvisan. Advanced in vitro safety assessments for drug & chemical development.
  • ACS Publications. (2023, December 11).
  • ResearchGate. (2021, January 4). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • MDPI. (2024, December 26). Advanced in Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • PubChemLite. 3-bromo-5h,6h,7h-pyrrolo[1,2-a]imidazol-6-amine hydrochloride.
  • NextSDS. 3-broMo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • MDPI. (2021, July 13).
  • SpringerLink. (2023, July 29). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.
  • PMC.
  • Revista de Chimie. (2018). SYNTHESIS OF 3-NITROPYRROLO[1,2-a]BENZIMIDAZOLES AND 2-NITROPYRROLO[1,2-a]QUINOXALINES VIA MULTICOMPONENT REACTIONS.
  • ResearchGate. (2025, March 17). I.
  • MDPI. (2020, May 7).
  • PMC. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.
  • NextSDS. 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole.
  • RSC Publishing. (2018). The chemistry and pharmacology of privileged pyrroloquinazolines.
  • ChemScene. 5H-Pyrrolo[1,2-a]imidazol-7(6H)-one.
  • Pharmacophore.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • PubMed. (2016, November 10). Synthesis and antiproliferative mechanism of action of pyrrolo[3',2':6,7] cyclohepta[1,2-d]pyrimidin-2-amines as singlet oxygen photosensitizers.
  • DTIC. (2023, May 29). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants.
  • JUIT.

Sources

Fragment-Based Discovery Whitepaper: Preliminary Screening of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine as a JNK3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Scaffold Selection

Targeting c-Jun N-terminal kinase 3 (JNK3) is a highly validated strategy for mitigating neuronal apoptosis in neurodegenerative diseases. However, achieving high selectivity over other MAPK family members (such as p38) remains a significant hurdle. Fragment-Based Drug Discovery (FBDD) offers a bottom-up approach to map the ATP-binding pocket with high precision, ensuring that only the most efficient interactions are prioritized.

The target fragment, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine , is built upon the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core—a privileged scaffold documented to yield highly potent and selective JNK3 inhibitors (1)[2].

Causality of Structural Features:

  • Bicyclic Imidazole Core: Acts as a rigid, low-molecular-weight purine mimetic, docking seamlessly into the adenine-binding region of the kinase hinge.

  • 6-Amine Substituent: Introduces a critical hydrogen-bond donor, capable of interacting directly with the backbone carbonyl of Met149 in the JNK3 hinge region.

  • 3-Bromo Substituent: Serves a dual purpose. Biochemically, it provides favorable halogen bonding in the hydrophobic gatekeeper pocket. Synthetically, it acts as an ideal handle for downstream hit-to-lead expansion via Suzuki-Miyaura cross-coupling.

JNK3_Pathway Stimulus Cellular Stress / ROS MKK4_7 MKK4 / MKK7 Stimulus->MKK4_7 Activates JNK3 JNK3 (MAPK10) MKK4_7->JNK3 Phosphorylates cJun c-Jun Phosphorylation JNK3->cJun Phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis Transcription Inhibitor 3-Bromo-6,7-dihydro-5H- pyrrolo[1,2-a]imidazol-6-amine Inhibitor->JNK3 Competes with ATP (Fragment Binding)

Fig 1: JNK3 signaling cascade and the targeted inhibition mechanism by the imidazole fragment.

Primary Screening: Time-Resolved FRET (TR-FRET) Kinase Assay

To evaluate the inhibitory potential of the fragment, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed (3)[3].

The Causality of Assay Selection: Fragments must be screened at high concentrations (often 100 µM to 1 mM) due to their inherently low initial affinities. At these concentrations, intrinsic compound autofluorescence and light scattering frequently produce false positives in standard fluorescence intensity assays. TR-FRET utilizes a Europium (Eu) chelate donor with an exceptionally long emission half-life (hundreds of microseconds). By introducing a 50 µs time delay before measurement, short-lived background fluorescence is entirely bypassed, ensuring a high signal-to-noise ratio and robust data integrity (4)[4].

Step-by-Step Self-Validating Protocol
  • Kinase Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant human JNK3, 100 nM biotinylated c-Jun peptide substrate, and the fragment (titrated from 1 mM down to 1 µM, maintaining a final DMSO concentration of 1%).

  • Reaction Initiation: Add ATP at its apparent Km​ (10 µM) to initiate the phosphorylation event. Incubate at 25°C for 60 minutes.

  • Detection Phase: Terminate the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), 2 nM Eu-labeled anti-phospho-c-Jun antibody (Donor), and 50 nM Streptavidin-Allophycocyanin (Acceptor).

  • Internal Validation: Include Staurosporine (10 µM) as a positive control for total inhibition and 1% DMSO as a negative vehicle control. Calculate the Z'-factor for every plate. A plate is only validated and accepted if the Z'-factor is > 0.6, ensuring the system is self-verifying.

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a microplate reader with a 50 µs delay and a 400 µs integration time.

Orthogonal Biophysical Validation: Surface Plasmon Resonance (SPR)

Enzymatic assays are susceptible to aggregation-based false positives, particularly with high-concentration fragments. To confirm direct, reversible, and specific binding to the JNK3 protein, Surface Plasmon Resonance (SPR) was utilized as an orthogonal filter (5)[5].

The Causality of Assay Selection: SPR provides real-time, label-free detection of binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ). Crucially, the maximum response ( Rmax​ ) allows researchers to calculate the stoichiometry of the interaction, ensuring the fragment binds in a 1:1 ratio within the active site, rather than forming non-specific colloidal aggregates on the protein surface.

Step-by-Step Self-Validating Protocol
  • Surface Preparation: Immobilize His-tagged JNK3 onto a Series S Sensor Chip NTA via Ni2+ /NTA chelation followed by standard amine coupling to achieve a stable density of ~3000 Resonance Units (RU).

  • Reference Channel Establishment: Leave an adjacent flow cell unmodified (or immobilize an inactive dummy protein like BSA) to dynamically subtract bulk refractive index changes and non-specific matrix binding.

  • Analyte Injection: Inject the fragment in a multi-cycle kinetic format (12.5 µM to 200 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Internal Validation: Periodically inject a known JNK3 binder (e.g., AMP-PNP) every 20 cycles to verify that the immobilized protein retains its folded, active conformation over the duration of the experiment.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Screening_Workflow Lib Fragment Library (Includes Target Scaffold) TRFRET Primary Screen (TR-FRET Assay) Lib->TRFRET 1 mM - 100 µM SPR Orthogonal Validation (SPR Binding Kinetics) TRFRET->SPR Active Hits (IC50) XRay Structural Biology (X-ray Crystallography) SPR->XRay Validated Binders (KD) Hit2Lead Hit-to-Lead (SAR Expansion) XRay->Hit2Lead Binding Mode

Fig 2: Self-validating fragment-based screening workflow from primary assay to lead generation.

Quantitative Data Summary & Ligand Efficiency

A critical metric in FBDD is Ligand Efficiency (LE), which normalizes the binding affinity against the size of the molecule (Heavy Atom Count, HAC). A fragment with an LE > 0.3 is considered an exceptional starting point for hit-to-lead optimization.

As shown below, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine demonstrates weak absolute affinity (typical for fragments) but outstanding ligand efficiency, validating its potential as a core scaffold.

CompoundMW (Da)Heavy Atoms (HAC)TR-FRET IC₅₀ (µM)SPR K_D (µM)Ligand Efficiency (LE)*
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine 202.051085.492.10.55
Reference (Staurosporine) 466.53350.0050.0080.20

*LE = (1.37 / HAC) × pIC₅₀ (kcal/mol/heavy atom)

Hit-to-Lead Expansion Strategy

Following biophysical validation, the fragment is advanced to X-ray crystallography to confirm the exact binding pose within the JNK3 ATP pocket. The strategic placement of the 3-bromo group allows for rapid library synthesis via palladium-catalyzed cross-coupling reactions. By introducing diverse aryl or heteroaryl groups at the C3 position, researchers can probe the hydrophobic gatekeeper pocket, driving the micromolar fragment affinity down to the nanomolar range required for a clinical lead candidate.

References

  • Graczyk, P. P., et al. (2005). "The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold." Bioorganic & Medicinal Chemistry Letters, 15(21), 4666-4670. 1

  • Shepherd, C., et al. (2022). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters. 5

  • Bi, Y., et al. (2009). "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." PMC / NIH. 3

  • Zhang, Y., et al. (2008). "Fluorescence detection techniques for protein kinase assay." Analytical and Bioanalytical Chemistry, 390, 2049–2057.4

Sources

Unlocking the Therapeutic Potential of Bicyclic Imidazole Derivatives: A Technical Guide to 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can address complex diseases. Among the heterocyclic compounds that have garnered significant attention, bicyclic imidazole derivatives, particularly those featuring the pyrrolo[1,2-a]imidazole core, have emerged as a promising class of therapeutic agents.[1][2] Their rigid, three-dimensional structure provides a unique framework for interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This in-depth technical guide focuses on the biological activities of this scaffold, with a specific emphasis on the potential of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine and its related analogs.

The Bicyclic Imidazole Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and biologically active molecules.[5][6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore. When fused with another ring system, such as a pyrrolidine ring to form the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, the resulting bicyclic structure offers several advantages for drug design:

  • Conformational Rigidity: The fused ring system restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for its biological target.

  • Three-Dimensional Diversity: The non-planar structure allows for the precise spatial orientation of substituents, enabling interactions with complex binding pockets on proteins.

  • Metabolic Stability: The bicyclic core can enhance the metabolic stability of the molecule, a crucial property for drug candidates.

These inherent characteristics have propelled the investigation of bicyclic imidazole derivatives across various therapeutic areas, including oncology, infectious diseases, and neurology.

Diverse Biological Activities of Pyrrolo[1,2-a]imidazole Derivatives

Research into the pyrrolo[1,2-a]imidazole class of compounds has revealed a remarkable diversity of biological activities, highlighting their potential to modulate key cellular processes implicated in disease.

Anticancer Activity

A significant body of research points to the potent anticancer properties of bicyclic imidazole derivatives.[7][8] These compounds have been shown to exert their effects through various mechanisms of action:

  • Kinase Inhibition: Many bicyclic imidazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[9][10] By blocking the activity of these enzymes, these compounds can halt tumor cell proliferation and induce apoptosis (programmed cell death).[7][11]

  • Microtubule Disruption: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division.[6][8] This disruption leads to cell cycle arrest and ultimately, cancer cell death.

  • DNA Intercalation and Damage: Certain analogs have been found to intercalate into DNA or cause DNA damage, triggering apoptotic pathways in cancer cells.[8][11]

  • Induction of Apoptosis: Independent of their primary mechanism, many bicyclic imidazoles have been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins.[7]

The specific substitutions on the pyrrolo[1,2-a]imidazole core play a critical role in determining the primary mechanism of action and the potency of the anticancer effect. For instance, the presence of a bromine atom at the 3-position, as in our topic compound, could influence the compound's electronic properties and its ability to interact with specific enzymatic targets. The amine group at the 6-position offers a site for further chemical modification to optimize activity and selectivity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Bicyclic imidazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][12][13]

  • Gram-Positive and Gram-Negative Bacteria: Studies have demonstrated that certain pyrrolo[1,2-a]imidazole derivatives possess bacteriostatic or bactericidal activity against both Gram-positive and Gram-negative bacteria.[14][15][16]

  • Antifungal Properties: The imidazole scaffold is a well-established pharmacophore in antifungal drugs.[5] Bicyclic derivatives often retain and sometimes enhance this activity against various fungal strains.

The mechanism of antimicrobial action for these compounds is thought to involve the disruption of cell membrane integrity or the inhibition of essential microbial enzymes.[1] The lipophilicity and electronic nature of the substituents are key determinants of their antimicrobial potency and spectrum of activity.

G Protein-Coupled Receptor (GPCR) Antagonism

Recent studies have identified bicyclic imidazole-4-one derivatives as a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55.[17][18][19] These receptors are implicated in various physiological processes, and their modulation represents a potential therapeutic strategy for a range of diseases. This finding suggests that the broader class of bicyclic imidazoles, including the pyrrolo[1,2-a]imidazole scaffold, may interact with GPCRs, opening up new avenues for drug discovery in areas such as inflammation and pain.

Experimental Protocols for Evaluating Biological Activity

A thorough investigation of the biological activity of a novel compound like 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine requires a systematic and multi-faceted approach. The following section outlines key experimental workflows.

In Vitro Anticancer Activity Assessment

A primary step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against a panel of cancer cell lines.

Workflow for In Vitro Cytotoxicity Screening:

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Kinase Inhibition Profiling

Given the prevalence of kinase inhibition as a mechanism of action for this class of compounds, a kinome profiling study is highly recommended.

Workflow for Kinase Inhibition Profiling:

Kinase Inhibition Profiling A Compound of Interest 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine C In Vitro Kinase Assay e.g., radiometric, fluorescence-based A->C B Kinase Panel Large, diverse panel of purified kinases B->C D Incubate Kinase, Substrate, ATP, and Compound C->D E Measure Kinase Activity (e.g., phosphorylation of substrate) D->E F Data Analysis Determine % inhibition at a fixed concentration E->F G Follow-up Studies IC50 determination for hits F->G H Selectivity Profiling Compare activity against different kinases G->H

Caption: A streamlined workflow for assessing kinase inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: using a fluorescence-based method)

  • Reagent Preparation: Prepare assay buffer, a solution of the purified kinase, a fluorescently labeled substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine in the assay buffer.

  • Assay Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate peptide. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer containing a chelating agent (e.g., EDTA).

  • Fluorescence Reading: Read the plate on a fluorescence plate reader to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial properties, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial Susceptibility Testing cluster_Setup Experiment Setup cluster_Incubation Incubation cluster_Results Result Interpretation A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Bacterial/Fungal Suspension A->B C Include Positive (Antibiotic) and Negative (No Drug) Controls B->C D Incubate at Optimal Temperature (e.g., 37°C for bacteria) C->D E Incubate for 18-24 hours D->E F Visually Inspect for Turbidity E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G H Optional: Determine MBC/MFC by Plating G->H

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from these assays should be summarized in a structured table.

CompoundCancer Cell LineIC₅₀ (µM)Kinase TargetKinase IC₅₀ (nM)Bacterial StrainMIC (µg/mL)
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (Hypothetical Data)MCF-7 (Breast)5.2EGFR150S. aureus16
HCT116 (Colon)8.1VEGFR2250E. coli32
Reference Compound 1 (e.g., Doxorubicin) MCF-7 (Breast)0.1----
Reference Compound 2 (e.g., Ciprofloxacin) ----S. aureus1
----E. coli0.5

Future Directions and Conclusion

Bicyclic imidazole derivatives, exemplified by the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, represent a highly versatile and promising class of compounds for drug discovery. Their diverse biological activities, spanning anticancer and antimicrobial effects, underscore their potential to address significant unmet medical needs.

The specific compound, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, warrants further investigation to elucidate its precise mechanism of action and to optimize its therapeutic potential through medicinal chemistry efforts. The experimental workflows and protocols outlined in this guide provide a robust framework for such investigations. As our understanding of the structure-activity relationships of this scaffold deepens, we can anticipate the development of novel, potent, and selective drug candidates for a range of diseases.

References

  • Rempel, V., Atzler, K., et al. (2014). Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. MedChemComm. Available at: [Link]

  • Semantic Scholar. (2014). Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. Available at: [Link]

  • ResearchGate. (2014). Bicyclic imidazole-4-one derivatives: A new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55 | Request PDF. Available at: [Link]

  • UQ eSpace. (2020). Development of new bicyclic nitroimidazoles as antimicrobial agents. Available at: [Link]

  • PMC. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available at: [Link]

  • (2023).
  • PubMed. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Available at: [Link]

  • ResearchGate. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins | Request PDF. Available at: [Link]

  • (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • (2025).
  • (2024).
  • ijsred.com. (2026).
  • MDPI. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). harnessing imidazole chemistry in the fight against cancer.
  • MDPI. (2021). Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. Available at: [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • (2024).
  • (n.d.).
  • ResearchGate. (n.d.). Antimicrobial activity of imidazoles. | Download Table.
  • PMC. (n.d.).
  • PMC. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available at: [Link]

  • MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
  • PMC. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma.
  • PubMed. (2021). Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. Available at: [Link]

  • ACS Publications. (n.d.). Pyrrolo[1,2-a]benzimidazole-Based Quinones and Iminoquinones. The Role of the 3-Substituent on Cytotoxicity | Journal of Medicinal Chemistry.
  • PubMed. (2023). 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling. Available at: [Link]

  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • PMC. (2025).
  • Bentham Science. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Available at: [Link]

  • PMC. (2019). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Available at: [Link]

  • ACS Publications. (n.d.). Design of Highly Active Analogues of the Pyrrolo[1,2-a]benzimidazole Antitumor Agents | Journal of Medicinal Chemistry.
  • (n.d.).
  • ACS Publications. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design | Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2016). Synthesis and antiproliferative mechanism of action of pyrrolo[3',2':6,7] cyclohepta[1,2-d]pyrimidin-2-amines as singlet oxygen photosensitizers. Available at: [Link]

  • ResearchGate. (2025). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.
  • RSC Publishing. (n.d.). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy.

Sources

Methodological & Application

Application Note: Optimized Dissolution Protocol for 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The accurate preparation of small-molecule compounds is a critical prerequisite for generating reproducible in vitro data. 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (CAS: 1781659-18-4) is a specialized heterocyclic building block and bioactive screening compound. Structurally, it features a polar primary amine attached to a lipophilic, brominated bicyclic imidazole core.

This structural duality presents a unique challenge for cell culture assays: while the amine group offers potential aqueous solubility at lower pH levels, the physiological pH of cell culture media (pH ~7.4) often triggers the rapid precipitation of the unprotonated free base. To prevent this, a highly controlled dissolution strategy utilizing an amphiphilic, aprotic solvent is required to disrupt the crystal lattice while stabilizing the lipophilic core prior to aqueous introduction.

Physicochemical Profiling & Solvent Causality

To engineer a self-validating dissolution protocol, we must first analyze the compound's physicochemical parameters. Table 1 summarizes the critical data required for concentration conversions and solvent selection.

Table 1: Physicochemical Properties of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

PropertyValue / Description
CAS Number 1781659-18-4
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO) (≥99.9% Sterile, Cell Culture Grade)
Aqueous Solubility Poor at pH 7.4 (High risk of micro-precipitation)
Storage (Solid) -20°C (Protect from light and moisture)
Storage (Solution) -80°C (Aliquot to avoid freeze-thaw cycles)

Solvent Causality: Dimethyl sulfoxide (DMSO) is selected as the primary solvent because its aprotic nature prevents the amine group from participating in disruptive hydrogen bonding, while its amphiphilic structure fully solvates the brominated core. However, DMSO is biologically active. Concentrations above 0.1% to 0.5% (v/v) have been shown to damage mitochondrial integrity, impair membrane potential, and artificially decrease cell proliferation . Therefore, the protocol must strictly control the final solvent concentration.

Reconstitution Strategy: The 1000X Rule

Directly diluting a highly concentrated Master Stock (e.g., 50 mM) into aqueous media to achieve a low nanomolar or micromolar assay concentration requires extreme dilution factors (e.g., 1:50,000). This introduces severe pipetting errors and causes "solvent shock"—a phenomenon where the concentrated DMSO drop hits the aqueous media, causing localized supersaturation and irreversible micro-precipitation of the hydrophobic compound before the solvent can disperse.

To circumvent this, we employ the 1000X Working Solution methodology . By performing serial dilutions in 100% DMSO first, you create an intermediate stock that is exactly 1000 times your desired final assay concentration. This standardizes the final aqueous dilution step to exactly 1:1000 (1 µL of drug per 1 mL of media), ensuring a universal 0.1% final DMSO concentration across all treatment and control groups.

Table 2: Master Stock Reconstitution Guide (Mass to Volume) Formula: Volume (mL) = Mass (mg) / (Target Concentration (mM) × Molecular Weight ( g/mol ) × 10⁻³)

Target Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 494.9 µL2.475 mL4.949 mL
20 mM 247.5 µL1.237 mL2.475 mL
50 mM 99.0 µL494.9 µL989.8 µL

Experimental Workflow & Protocol

G A Lyophilized Powder (CAS: 1781659-18-4) B Master Stock (50 mM in 100% DMSO) A->B Add sterile DMSO Vortex/Sonicate C Working Solutions (1000X in DMSO) B->C Serial Dilution (in DMSO) D Assay Media (Final Conc. + 0.1% DMSO) C->D 1:1000 Dilution (in pre-warmed media)

Fig 1: Stepwise dissolution and dilution workflow for 1781659-18-4 in cell culture assays.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (Self-Validating)

  • Equilibration: Allow the lyophilized vial of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine to equilibrate to room temperature for 30 minutes in a desiccator before opening. Causality: Prevents atmospheric moisture condensation, which can degrade the primary amine.

  • Solvent Addition: Add the precise volume of sterile, cell-culture grade DMSO (≥99.9%) calculated from Table 2 directly to the vial to achieve a 50 mM concentration.

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Cavitation (If required): If particulates remain, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes. Causality: Acoustic cavitation breaks intermolecular crystalline forces without subjecting the molecule to degradative thermal stress.

  • Validation: Hold the vial against a dark background under a bright light. The solution must be completely transparent with no visible refractive micro-crystals.

Phase 2: Intermediate Dilution (1000X Working Solutions)

  • Prepare a series of sterile microcentrifuge tubes.

  • Using the 50 mM Master Stock, perform serial dilutions using 100% DMSO to create 1000X working solutions for your assay.

    • Example: For a final assay concentration of 10 µM, prepare a 10 mM working solution in DMSO.

Phase 3: Aqueous Delivery (Cell Culture Media)

  • Media Pre-warming: Pre-warm the complete cell culture media to 37°C. Causality: Cold media decreases the kinetic energy available for solvent dispersion, drastically increasing the risk of localized compound precipitation.

  • Dilution: Add 1 µL of the 1000X working solution to 999 µL of the pre-warmed media.

  • Rapid Dispersion: Immediately vortex or pipette vigorously to ensure instantaneous dispersion of the DMSO micro-droplet.

  • Application: Apply the drug-containing media to the cultured cells immediately to prevent any gradual compound aggregation.

Troubleshooting & Best Practices

  • Handling the Amine Group: Primary amines are susceptible to oxidation and can form salts with atmospheric carbon dioxide over time. Always flush the Master Stock vial with inert gas (Argon or Nitrogen) before sealing and storing at -80°C.

  • Avoiding Freeze-Thaw Degradation: Repeated temperature cycling causes localized concentration gradients within the frozen DMSO, leading to compound shearing and degradation. Aliquot the Master Stock into single-use volumes (e.g., 10–20 µL) prior to freezing.

  • Vehicle Control Normalization: Every assay must include a vehicle control well treated with exactly 0.1% DMSO (or matching the exact final solvent concentration of the experimental wells) to establish a baseline for solvent-induced metabolic shifts.

References

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., Wang, L., & Xiao, M. (2014). "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes." PLoS One, 9(9), e107447. URL:[Link]

  • de Abreu Costa, L., Henrique Fernandes Ottoni, M., dos Santos, M. G., Meireles, A. B., Gomes de Almeida, V., de Fátima Pereira, W., Alves de Avelar-Freitas, B., & Eustáquio Alvim Brito-Melo, G. (2017). "Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes." Molecules, 22(11), 1789. URL:[Link]

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Chemoselectivity Challenge

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged bicyclic heterocycle in modern drug discovery, frequently utilized for its favorable physicochemical properties and structural rigidity. The functionalization of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine via Palladium-catalyzed Buchwald-Hartwig cross-coupling presents a unique chemoselectivity challenge.

The molecule is a bifunctional building block possessing both an electrophilic heteroaryl bromide at the C3 position and a nucleophilic primary aliphatic amine at the C6 position. If subjected directly to Buchwald-Hartwig conditions without intervention, the unprotected primary amine will outcompete exogenous coupling partners, leading to uncontrolled intermolecular oligomerization. Furthermore, primary aliphatic amines can form stable, off-cycle Pd(II)-bis(amine) complexes that poison the catalyst[1]. To achieve a high-yielding, self-validating protocol, a transient protection strategy must be employed alongside a rationally selected bulky phosphine ligand.

Mechanistic Rationale & Ligand Selection

To ensure complete chemocontrol, the C6-amine is first masked using a tert-butyloxycarbonyl (Boc) protecting group. Once protected, the C3-bromide can undergo standard oxidative addition to a Pd(0) species.

The choice of phosphine ligand is the most critical parameter for the success of this reaction. Electron-rich five-membered heteroaryl bromides are notoriously difficult substrates because they slow down the rate-limiting reductive elimination step[1]. We utilize the bulky, electron-rich monodentate biaryl phosphine RuPhos . The large steric profile of RuPhos forces the Pd-center into a highly reactive mono-ligated state, accelerating reductive elimination and preventing the formation of dead-end Pd(II) resting states[2].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)Br Oxidative Addition Complex Pd0->PdII_OA + Ar-Br (Oxidative Addition) PdII_Am L-Pd(II)(Ar)(NR2) Amido Complex PdII_OA->PdII_Am + HNR2, + NaOtBu - NaBr, - tBuOH PdII_Am->Pd0 Reductive Elimination (Yields Ar-NR2)

Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting key organometallic intermediates.

Quantitative Ligand Optimization Data

The table below summarizes the empirical optimization of the catalyst system for coupling the Boc-protected C3-bromide with morpholine (a standard secondary amine).

Catalyst SystemLigand ClassBaseTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPBidentateCs₂CO₃10015%Sluggish reductive elimination; substrate degradation.
Pd₂(dba)₃ / XPhosMonodentate BiarylNaOtBu8545%Moderate conversion; competitive protodehalogenation.
Pd₂(dba)₃ / BrettPhosMonodentate BiarylNaOtBu8562%Suboptimal for secondary amines; steric clash at Pd center.
Pd₂(dba)₃ / RuPhos Monodentate Biaryl NaOtBu 85 88% Optimal; rapid reductive elimination, no catalyst resting state.

Experimental Workflow

Pathway A 3-Bromo-6,7-dihydro-5H- pyrrolo[1,2-a]imidazol-6-amine (Bifunctional Core) B N-Boc Protection (Masking C6-Amine) A->B Boc2O, Et3N C Buchwald-Hartwig Cross-Coupling (C3) B->C Pd2(dba)3, RuPhos Amine, NaOtBu D TFA Deprotection (Unmasking C6-Amine) C->D TFA, DCM E Final Functionalized Product D->E Free Base Workup

Figure 2: Three-step workflow for chemoselective amination of the pyrrolo[1,2-a]imidazole core.

Self-Validating Step-by-Step Protocols

Step 1: Chemoselective N-Boc Protection

Objective: Mask the C6-primary amine to prevent catalyst poisoning and oligomerization.

  • Dissolve 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add Triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C.

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HBr salt of the starting material and drive the equilibrium forward.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Warm to ambient temperature and stir for 4 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~202/204 doublet for ⁷⁹Br/⁸¹Br isotopes) is fully consumed, replaced by the Boc-protected intermediate (m/z ~302/304).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Buchwald-Hartwig Cross-Coupling (C3-Position)

Objective: Form the C3-N bond using a secondary amine (e.g., morpholine) via Pd-catalysis[3].

  • In an oven-dried Schlenk flask, combine the Boc-protected substrate (1.0 equiv, 5 mmol), Morpholine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, 0.025 equiv), RuPhos (5.0 mol%, 0.05 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Evacuate and backfill the flask with dry Nitrogen (x3).

    • Causality: Pd(0) and the electron-rich RuPhos ligand are highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst degradation[2].

  • Add anhydrous Toluene (0.2 M) via syringe.

  • Heat the reaction mixture to 85 °C for 12 hours.

  • In-Process Control (IPC): The initial dark purple color of Pd₂(dba)₃ will transition to a deep reddish-brown, indicating the formation of the active L-Pd(0) species. TLC (EtOAc/Hexane) should show complete consumption of the bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Step 3: Global Deprotection

Objective: Unmask the C6-amine to yield the final functionalized product.

  • Dissolve the coupled intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

    • Causality: The high concentration of TFA ensures rapid protonation and cleavage of the tert-butyl carbamate, releasing CO₂ and isobutylene gas.

  • Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Effervescence (CO₂ release) will be observed immediately upon TFA addition. Reaction completion is confirmed by the disappearance of the Boc-protected intermediate on TLC.

  • Workup: Concentrate under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt with 1M NaOH or saturated Na₂CO₃ to pH 10, then extract with 10% MeOH in DCM to isolate the free base.

References

  • A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions Source: Benchchem URL:[2]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: Journal of the American Chemical Society (ACS Publications) URL:[1]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL:[3]

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking New Therapeutic Avenues

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has recently emerged as a privileged structure in medicinal chemistry, particularly in the design of inhibitors for challenging protein-protein interactions (PPIs). This guide provides an in-depth exploration of a specific, functionalized derivative, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine , and its potential applications in drug discovery pipelines. While direct literature on this exact molecule is nascent, this document builds upon the extensive research conducted on the core scaffold and its analogues, offering a scientifically-grounded roadmap for its utilization.

We will delve into the rationale behind the inclusion of the bromine and amine functionalities, propose synthetic strategies, and provide detailed protocols for leveraging this compound in a high-throughput screening and lead optimization campaign, with a primary focus on the inhibition of the WDR5-WIN site interaction—a critical target in oncology.

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold: A Foundation for Potent and Selective Inhibitors

The bicyclic imidazole-containing core of this scaffold provides a rigid, three-dimensional structure that can effectively mimic key amino acid residues in protein binding pockets. Its inherent chemical properties, including its relatively weak basicity compared to similar amidine-containing fragments, make it an attractive starting point for developing drug-like molecules with favorable pharmacokinetic profiles.[1]

Strategic Functionalization: The Roles of the Bromo and Amino Groups
  • 3-Bromo Substituent: The bromine atom at the 3-position is a versatile synthetic handle. It is strategically placed to allow for late-stage diversification of the scaffold through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the rapid generation of a library of analogues with diverse aryl or heteroaryl groups, facilitating the exploration of the structure-activity relationship (SAR) and optimization of target engagement.

  • 6-Amine Substituent: The introduction of an amine group at the 6-position can significantly influence the molecule's properties. It can serve as a key hydrogen bond donor, enhancing binding affinity and selectivity for the target protein. Furthermore, the amine group can improve aqueous solubility and provide a point for further derivatization, such as amidation, to modulate the compound's physicochemical properties or to attach linkers for targeted protein degradation (e.g., PROTACs).

Target Spotlight: WDR5 - An Epigenetic Regulator in Cancer

WD40-repeat protein 5 (WDR5) is a scaffold protein that plays a crucial role in the assembly and activity of multiple protein complexes, including the histone methyltransferase MLL1 (Mixed-Lineage Leukemia 1) complex.[1][2] WDR5 is overexpressed in various cancers, and its interaction with other proteins, particularly via its "WIN" site, is essential for the oncogenic activity of MLL1 fusion proteins in leukemia.[1][2][3] Consequently, the development of small molecule inhibitors that disrupt the WDR5-WIN site interaction represents a promising therapeutic strategy for these malignancies.[1][2]

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been successfully employed to develop potent WDR5-WIN site inhibitors, with lead compounds demonstrating dissociation constants in the nanomolar range and cellular activity in leukemia cell lines.[1][2][3]

Signaling Pathway Context

WDR5_Pathway cluster_nucleus Cell Nucleus cluster_drug WDR5 WDR5 MLL1 MLL1 Complex WDR5->MLL1 Scaffolding Histone Histone H3 MLL1->Histone Methylation H3K4me H3K4 Methylation Histone->H3K4me Gene_Expression Oncogenic Gene Expression H3K4me->Gene_Expression Cancer Progression Cancer Progression Gene_Expression->Cancer Progression Inhibitor 3-Bromo-6,7-dihydro-5H-pyrrolo [1,2-a]imidazol-6-amine (or derivative) Inhibitor->WDR5 Inhibition of WIN Site

Caption: WDR5-MLL1 signaling and point of inhibition.

Experimental Protocols

The following protocols are designed to guide the researcher from the synthesis of diversified analogues of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine to their biological evaluation as WDR5 inhibitors.

General Synthetic Workflow

The synthesis of a library of compounds based on the core scaffold generally follows a multi-step process that allows for diversification at key positions.

Synthesis_Workflow Start 3-Bromo-6,7-dihydro-5H- pyrrolo[1,2-a]imidazol-6-amine Coupling Suzuki Cross-Coupling (at 3-position) Start->Coupling Amidation Amidation/Functionalization (at 6-amine) Coupling->Amidation Library Diversified Compound Library Amidation->Library Purification Purification & QC (HPLC, LC-MS, NMR) Library->Purification Screening Biological Screening Purification->Screening

Caption: General synthetic workflow for library generation.

Protocol: Suzuki Cross-Coupling for Diversification at the 3-Position

This protocol describes a general method for the Suzuki cross-coupling of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine with various boronic acids.

Materials:

  • 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (starting material)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2 M aqueous solution, 3 equivalents)

  • 1,4-Dioxane

  • Nitrogen or Argon source

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Stir plate and magnetic stir bar

  • TLC plates and appropriate solvent system for monitoring

  • Silica gel for column chromatography

  • Standard organic solvents for workup and purification (e.g., ethyl acetate, brine)

Procedure:

  • To a reaction vessel, add 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (1 equivalent), the desired boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and the 2 M Na₂CO₃ solution. The solvent ratio should be sufficient to dissolve the starting materials at the reaction temperature.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired coupled product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Fluorescence Polarization (FP) Assay for WDR5-WIN Site Inhibition

This assay quantitatively measures the ability of a test compound to disrupt the interaction between WDR5 and a fluorescently labeled WIN peptide.

Materials:

  • Recombinant human WDR5 protein

  • Fluorescently labeled WIN peptide (e.g., with FITC or TAMRA)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of WDR5 protein in assay buffer.

    • Prepare a 2X solution of the fluorescently labeled WIN peptide in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute these into assay buffer to create a 4X working solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.

    • For positive controls (no inhibition), add 5 µL of assay buffer with DMSO.

    • For negative controls (maximum polarization), add 5 µL of assay buffer with DMSO.

  • Reaction Initiation:

    • To the test compound and positive control wells, add 5 µL of the 2X WDR5 protein solution and 10 µL of the 2X fluorescent peptide solution.

    • To the negative control wells, add 15 µL of the 2X fluorescent peptide solution (no WDR5).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Typical Concentration
WDR5 ProteinRecombinant human WDR510-50 nM
Fluorescent PeptideWIN peptide with fluorescent tag5-20 nM
Test CompoundSerial dilutions1 nM to 100 µM
DMSOFinal concentration in assay< 1%
Protocol: Cell Viability Assay in MLL-Rearranged Leukemia Cells

This protocol assesses the cytotoxic or anti-proliferative effects of the synthesized compounds on a relevant cancer cell line.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO

  • 96-well, clear-bottom, tissue culture-treated plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count the MLL-rearranged leukemia cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a DMSO stock.

    • Add 10 µL of the diluted compound solutions to the appropriate wells to achieve the final desired concentrations.

    • Include vehicle control wells (medium with DMSO) and positive control wells (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

    • Measure the signal (luminescence or absorbance) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of epigenetic cancer therapy. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial biological characterization of compound libraries derived from this versatile core. Future work should focus on expanding the diversity of the synthesized library, elucidating the detailed SAR, and optimizing the pharmacokinetic and pharmacodynamic properties of the most potent hits to identify a clinical candidate. The pyrrole-imidazole scaffold continues to be a rich source of biologically active compounds, and its exploration is likely to yield further breakthroughs in the treatment of cancer and other diseases.[4][5]

References

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. Available at: [Link]

  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PMC. Available at: [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. PMC. Available at: [Link]

  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric in. Digital CSIC. Available at: [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. PubChem. Available at: [Link]

  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Chemistry & Biodiversity. Available at: [Link]

  • Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PubMed. Available at: [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available at: [Link]

  • Three Component Syntheses of Pyrrolo Imidazole Derivatives in the Presence of N-methyl imidazole, Activated Acetylenes and Pheny. Journal of Applied Chemical Research. Available at: [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. Available at: [Link]

  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. ResearchGate. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

Sources

Catalytic Functionalization of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules.[1] Its unique three-dimensional structure and electronic properties make it an attractive framework in medicinal chemistry and drug discovery. The ability to selectively functionalize this core, particularly at the 3-position, opens up avenues for creating diverse chemical libraries for screening and developing novel therapeutic agents. This guide provides detailed application notes and protocols for the catalytic functionalization of a key intermediate, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, focusing on robust and versatile cross-coupling methodologies.

The presence of a bromine atom at the 3-position offers a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. Furthermore, the amino group at the 6-position provides a crucial point for further derivatization or for influencing the molecule's interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.

Core Catalytic Strategies for Functionalization

The functionalization of heteroaryl bromides is a well-established field, with palladium, nickel, and copper-based catalytic systems being the most prominent. This guide will focus on three major classes of cross-coupling reactions:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.

  • Palladium/Copper-Cocatalyzed Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.

Each section will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Arylation of the Pyrrolo[1,2-a]imidazole Core

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl linkages with high efficiency and functional group tolerance.[2][3] For the arylation of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, a palladium catalyst in conjunction with a suitable phosphine ligand and a base is essential.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)Ln(Br) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)Ln(OR) B->C Ligand Exchange (Base) D Ar-Pd(II)Ln(Ar') C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)Ln(Br) A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)Ln(HNR'R'')]⁺Br⁻ B->C Amine Coordination (HNR'R'') D Ar-Pd(II)Ln(NR'R'') C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR'R'') Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)Ln B Ar-Pd(II)Ln(Br) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)Ln(C≡CR) B->C Transmetalation C->A Reductive Elimination (Ar-C≡CR) D Cu(I)X E Cu(I)-C≡CR D->E Deprotonation (Base, H-C≡CR) E->B To Pd Cycle

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this novel scaffold. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offer solutions to common experimental challenges, and answer frequently asked questions. Our goal is to empower you to optimize your synthesis for higher yield and purity.

I. Overview of the Synthetic Challenge

The target molecule, 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, presents a multi-step synthetic challenge that requires careful control over regioselectivity and functional group manipulations. The synthesis can be logically divided into three key stages:

  • Formation of the Core Heterocycle: Construction of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.

  • Electrophilic Bromination: Regioselective introduction of a bromine atom at the C-3 position of the electron-rich pyrrole ring.

  • Functionalization at C-6: Introduction of the primary amine group on the saturated pyrrolidine ring.

Each stage has its unique set of potential pitfalls, from side reactions to low conversion rates. This guide will address these challenges systematically.

II. Proposed Synthetic Pathway

Synthetic_Pathway A Pyrrolidin-2-one Derivatives B 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Core A->B Dehydrative Cyclization (e.g., POCl3) C 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole B->C Electrophilic Bromination (e.g., Br2, NBS) D 3-Bromo-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-6-one C->D Oxidation at C-6 E Target Molecule: 3-Bromo-6,7-dihydro-5H- pyrrolo[1,2-a]imidazol-6-amine D->E Reductive Amination

Caption: Proposed synthetic pathway for the target molecule.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis.

Stage 1 & 2: Core Synthesis & Bromination

Question: My yield for the 3-bromo product is consistently low (<30%). What are the likely causes and how can I improve it?

Answer: Low yields in the bromination of heterocyclic systems are a common issue, often stemming from several factors:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical. While N-Bromosuccinimide (NBS) is a common choice, its bulkiness can sometimes be a hindrance.[1] Elemental bromine (Br₂) in a suitable solvent like methylene chloride can be more effective for this type of scaffold, as demonstrated in the synthesis of a related compound.[2]

  • Reaction Conditions: Over-bromination or decomposition of the starting material can occur if conditions are too harsh. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC to avoid the formation of di-brominated or other byproducts.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For challenging brominations where standard solvents like CH₂Cl₂ or acetonitrile give poor results, highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve yields in some cases by stabilizing the electrophilic bromine species.[3]

  • Acid Scavenging: The HBr generated during the reaction can lead to side reactions or decomposition of acid-sensitive substrates. The inclusion of a non-nucleophilic base, such as 2,6-lutidine or sodium carbonate, can be beneficial.[1][4]

Troubleshooting Workflow: Low Bromination Yield

Troubleshooting_Bromination Start Low Yield in Bromination Step Check_Reagent Is the brominating agent optimal? Start->Check_Reagent Check_Conditions Are reaction conditions (temp, time) optimized? Check_Reagent->Check_Conditions Yes Action_Reagent Try alternative agents: 1. Br₂ in CH₂Cl₂ 2. DBDMH 3. CuBr₂ Check_Reagent->Action_Reagent No Check_Solvent Is the solvent appropriate? Check_Conditions->Check_Solvent Yes Action_Conditions Run reaction at 0°C to rt. Monitor closely with TLC. Check_Conditions->Action_Conditions No Check_Acid Is HBr byproduct causing issues? Check_Solvent->Check_Acid Yes Action_Solvent Consider alternative solvents: 1. Acetonitrile 2. DMF 3. HFIP for difficult cases Check_Solvent->Action_Solvent No Action_Acid Add a non-nucleophilic base: - Sodium Carbonate - 2,6-Lutidine Check_Acid->Action_Acid Yes End Yield Improved Check_Acid->End No Action_Reagent->Check_Conditions Action_Conditions->Check_Solvent Action_Solvent->Check_Acid Action_Acid->End

Caption: Decision-making workflow for troubleshooting low bromination yields.

Question: I am observing multiple brominated products. How can I improve regioselectivity for the C-3 position?

Answer: The pyrrolo[1,2-a]imidazole system is electron-rich, making it susceptible to electrophilic attack. The C-3 position is generally the most electronically activated position on the pyrrole ring. However, forcing conditions can lead to substitution at other positions. To enhance C-3 selectivity:

  • Use a Milder Brominating Agent: Start with NBS or another N-bromoimide, which are generally milder than elemental bromine. Dibromoisocyanuric acid (DBI) has also been identified as a highly effective agent for selective bromination in some heterocyclic systems.[3]

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the agent dropwise as a solution can help maintain a low concentration in the reaction mixture, favoring the most reactive site.

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to increase selectivity.

Brominating AgentTypical SolventRelative Reactivity/SelectivityReference
Bromine (Br₂) ** CH₂Cl₂, CCl₄High reactivity, potentially lower selectivity[2]
N-Bromosuccinimide (NBS) CH₂Cl₂, MeCN, HFIPModerate reactivity, good selectivity[3][4]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) HFIPHigh reactivity, good selectivity[3]
Dibromoisocyanuric acid (DBI) HFIPVery high reactivity, excellent selectivity[3]
Copper(II) Bromide (CuBr₂) **DCE, H₂ODifferent mechanism (SET), can offer unique selectivity[5]
Stage 3: C-6 Amination

Question: What is the best strategy to introduce the amine at the C-6 position?

Answer: Direct amination at an unactivated sp³ C-H bond is extremely challenging. A more reliable approach is a two-step functional group interconversion. The most plausible route involves oxidation of the C-6 methylene group to a ketone, followed by reductive amination.

  • Oxidation to Ketone: The benzylic-like nature of the C-5 and C-6 positions suggests they are susceptible to oxidation. However, selectivity can be an issue. Reagents like chromium trioxide (CrO₃) or manganese dioxide (MnO₂) could potentially oxidize the C-6 position to the corresponding ketone. This step would require careful screening of oxidants and conditions to avoid over-oxidation or reaction at the C-5 position.

  • Reductive Amination: Once the ketone (3-Bromo-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-6-one) is formed, it can be converted to the primary amine via reductive amination. This is a robust and well-established transformation. The ketone is first reacted with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine, which is then reduced in situ. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is often preferred as it is milder and less toxic.

Question: My reductive amination is failing or giving complex mixtures. What should I check?

Answer:

  • pH Control: The pH of the reaction is crucial. The formation of the imine is typically favored under slightly acidic conditions (pH 4-6), which are necessary to protonate the carbonyl oxygen but not the ammonia nucleophile. Using ammonium acetate can serve as both the ammonia source and a buffer.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally effective for a wide range of substrates. If it fails, you might consider the more reactive sodium cyanoborohydride, but be mindful of its toxicity and the need for careful pH control.

  • Iminium Ion Stability: If the intermediate imine or iminium ion is unstable, it can lead to side reactions. Ensure your starting ketone is pure. Running the reaction at lower temperatures may help improve stability.

  • Work-up Procedure: The final product is a basic amine. During aqueous work-up, ensure the aqueous layer is made basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its freebase form and not protonated, which would make it water-soluble.

IV. Experimental Protocols (Proposed)

These are proposed protocols based on analogous reactions. They should be optimized for this specific substrate.

Protocol 1: Bromination of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole[2]
  • Dissolve 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq) in anhydrous methylene chloride (10 mL per mmol of substrate) under an inert atmosphere (N₂ or Ar).

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of elemental bromine (1.1 eq) in methylene chloride (2 mL per mmol).

  • Add the bromine solution dropwise to the cooled substrate solution over 30-45 minutes. The color of the bromine should dissipate as it reacts.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Make the solution basic (pH ~9) by adding 5% aqueous NaOH.

  • Separate the organic layer, and extract the aqueous layer twice with methylene chloride.

  • Combine the organic layers, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Protocol 2: Reductive Amination of 3-Bromo-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-6-one
  • To a solution of the ketone (1.0 eq) in 1,2-dichloroethane (DCE) or methanol, add ammonium acetate (5-10 eq) and powdered 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the suspension.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove the molecular sieves, and extract the filtrate with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography, potentially using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product.

V. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with brominating agents? A1: Elemental bromine (Br₂) is highly corrosive, toxic, and volatile. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). N-bromo-compounds like NBS are easier to handle but are still irritants and should be handled with care. Always have a quenching agent, like sodium thiosulfate, readily available.

Q2: How can I confirm the regiochemistry of the bromination? A2: The most definitive method is 1D and 2D NMR spectroscopy. A ¹H NMR will show a change in the aromatic region, with the disappearance of one proton signal. A Nuclear Overhauser Effect (NOE) experiment (e.g., 1D NOE or 2D NOESY) can be used to confirm the position. For example, irradiation of the H-5 methylene protons should show an NOE to the H-3 proton (if it's present) but not to a bromine atom at that position. ¹³C NMR will also show a characteristic downfield shift for the carbon bearing the bromine.

Q3: My final amine product is difficult to purify and streaks on the silica gel column. What can I do? A3: Amine streaking on silica gel is common due to the interaction of the basic amine with acidic silanol groups. There are two common solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide, to your eluent system.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography instead of silica gel.

Q4: Are there alternative approaches to this synthesis? A4: Yes, an alternative could involve starting with a pyrrole already substituted with a protected amine precursor at the 6-position of the pyrrolidinone starting material. However, this would likely involve a longer synthetic route to prepare the initial starting material. Another approach for amination could involve a Buchwald-Hartwig or Ullmann-type coupling if a suitable leaving group (like a triflate) could be installed at the C-6 position, though this is less common for sp³ centers.[6]

References

  • Kavina, O. A., et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901-911. [https://www.researchgate.net/publication/327376016_Fused_Imidazoles_I_Synthesis_of_67-Dihydro-5H-pyrrolo12-a]imidazole_Derivatives]([Link])

  • Molbase. (n.d.). Synthesis of 3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-[5H]-pyrrolo[1,2-a]imidazole. Molbase. [Link]

  • Reddit user discussion on r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?[Link]

  • Ocheje, M. (2017). Discussion on ResearchGate. I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?[Link]

  • Reddit user discussion on r/Chempros. (2024). Bromination Help. [Link]

  • Kavina, O. A., et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]

  • Nishina, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is widely used for its ability to dissolve a broad range of both polar and nonpolar compounds, making it a staple in drug discovery and high-throughput screening.[1][2][3] However, even with a powerful solvent like DMSO, solubility issues can arise. This guide provides a systematic approach to troubleshooting, grounded in scientific principles, to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, but it's not dissolving. What should I do first?

A1: The first step is to ensure adequate mechanical agitation. Tightly cap the vial and vortex it for 30-60 seconds.[3] Visual inspection is key. If undissolved particles remain, this indicates that simple mixing is insufficient and further steps are required. The initial solid form of a compound can affect its dissolution speed.[4]

Q2: Is it possible that my DMSO is the problem?

A2: Yes, the quality of your DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Absorbed water can significantly decrease the solubility of many organic compounds.[3] Always use anhydrous DMSO (≥99.9% purity) from a freshly opened or properly stored bottle.[3] Keep the container tightly sealed when not in use.

Q3: Can I heat the solution to get the compound to dissolve?

A3: Gentle heating can be an effective method to increase solubility.[5] However, it must be done with caution. The stability of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine at elevated temperatures is not well-documented. It is recommended to warm the solution gently in a water bath to a maximum of 37°C.[3] Avoid aggressive heating, as DMSO can decompose at its boiling point (189°C), a process that can be catalyzed by acids or bases at even lower temperatures.[1]

Q4: I've heard sonication can help. Is this a good option?

A4: Sonication is an excellent technique for enhancing solubility.[6][7][8] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, which can break down particles and facilitate dissolution.[9] This method is particularly useful as it often avoids the need for heating, thereby reducing the risk of thermal degradation.

Systematic Troubleshooting Workflow

When initial attempts to dissolve 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine in DMSO fail, a structured approach is necessary. The following workflow provides a logical progression from simple, non-invasive techniques to more complex formulation strategies.

Fig 1. A systematic workflow for troubleshooting solubility issues.

In-Depth Experimental Protocols & Scientific Rationale

PART 1: Foundational Checks & Mechanical Agitation
1.1 Verification and Solvent Quality

Before attempting advanced techniques, it is crucial to verify the basics. Ensure the compound is indeed 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine and check its purity from the certificate of analysis. As previously mentioned, the use of high-purity, anhydrous DMSO is non-negotiable.[3]

1.2 Protocol: Mechanical Agitation
  • Add the weighed amount of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine to a sterile microcentrifuge tube or vial.

  • Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO.

  • Securely cap the vial.

  • Vortex the solution vigorously for 30-60 seconds.[3]

  • Visually inspect the solution against a light source for any undissolved particulates.

  • If the solution is not clear, repeat vortexing for another 30 seconds.

Causality: The dissolution rate can sometimes be slow from a kinetic standpoint, and sufficient energy in the form of mechanical agitation is required to overcome the initial energy barrier for the solvent to effectively surround and solvate the solute molecules.[4]

PART 2: Application of Physical Methods

If mechanical agitation alone is insufficient, the next step involves introducing additional energy into the system through non-chemical means.

2.1 Protocol: Gentle Warming
  • Place the vial containing the compound-DMSO mixture into a water bath set to a temperature not exceeding 37°C.

  • Allow the vial to equilibrate for 5-10 minutes.

  • Remove the vial and vortex for 30 seconds.

  • Visually inspect for dissolution. Repeat the cycle if necessary.

Causality: Increasing the temperature of the solvent increases its kinetic energy. This leads to more frequent and energetic collisions between the solvent (DMSO) and solute (your compound) molecules, which can help break down the crystal lattice of the solid and promote solubility.[5] The 37°C limit is a precautionary measure to minimize the risk of thermal degradation, especially for a novel compound where stability data may be lacking.

2.2 Protocol: Sonication
  • Place the vial into a bath sonicator containing water. Ensure the water level is sufficient to cover the solution within the vial.

  • Sonicate for 5-15 minute intervals.

  • After each interval, remove the vial and vortex for 30 seconds.

  • Visually inspect for dissolution.

Causality: Sonication utilizes ultrasonic waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles.[9] This process generates intense, localized energy that physically breaks apart solute aggregates, increasing the surface area available for solvation and accelerating the dissolution process.[6][7] It is a powerful mechanical method that often succeeds where simple vortexing and gentle warming do not.

PART 3: Chemical Modification & Advanced Formulation

When physical methods are exhausted, altering the chemical environment of the solvent system is the next logical step.

3.1 pH Modification

The structure of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine contains a basic amine group. The solubility of such compounds can be highly dependent on pH.[10][11] In its neutral form, the compound may have strong intermolecular interactions that favor the solid state. By protonating the amine group, you can form a salt, which is often significantly more soluble in polar solvents like DMSO.

Protocol: pH Adjustment

  • To the DMSO suspension, add a very small, dropwise amount of a dilute acidic solution (e.g., 0.1 M HCl in isopropanol or another organic solvent to maintain a non-aqueous environment if required).

  • After each addition, vortex the solution thoroughly and observe for any changes in solubility.

  • Monitor the pH if possible using appropriate indicators or a pH meter designed for organic solvents.

  • The goal is to reach a pH where the amine group is protonated, thereby increasing solubility.

Causality: The solubility of weak bases increases in acidic solutions.[11][12] The addition of acid protonates the basic nitrogen atom in the imidazol-6-amine moiety, creating a cationic species. This charged species will have stronger ion-dipole interactions with the polar DMSO solvent, disrupting the crystal lattice and favoring dissolution.

3.2 Co-Solvent Systems

If a single solvent system is not effective, a co-solvent approach can be employed.[13] Co-solvents are water-miscible organic solvents that can be used in conjunction with DMSO to enhance the solubility of challenging compounds.

Data Presentation: Potential Co-Solvents for DMSO

Co-SolventClassRationale for Use
N-Methyl-2-pyrrolidone (NMP) Polar AproticStrong solubilizing power for a wide range of organic molecules.
Dimethylacetamide (DMA) Polar AproticSimilar properties to NMP and DMSO, can disrupt crystal packing.
Ethanol Polar ProticCan offer hydrogen bonding capabilities that may be favorable for the amine group.
Polyethylene Glycol (PEG 200/400) PolymerCan increase solubility through a combination of effects, including hydrogen bonding and steric interactions.[13][14]

Protocol: Introducing a Co-Solvent

  • Prepare a stock solution of the compound in the chosen co-solvent first, if possible.

  • Alternatively, add the co-solvent incrementally to the DMSO suspension. Start with a 9:1 ratio of DMSO to co-solvent (v/v).

  • After each addition, vortex thoroughly to ensure complete mixing.

  • Observe for dissolution. The optimal ratio of solvents may need to be determined empirically.

Causality: The principle of co-solvency relies on altering the overall polarity and solubilizing characteristics of the solvent system to better match the properties of the solute.[13] A co-solvent can disrupt the self-association of DMSO molecules, creating pockets that are more accommodating to the solute. It can also offer different types of intermolecular interactions (e.g., hydrogen bonding from ethanol) that may be more favorable for solvating the amine group of the target compound.

Final Considerations and Best Practices

  • Documentation: Always document the exact procedure that successfully solubilizes your compound, including solvent grades, volumes, temperatures, and times. This is crucial for reproducibility.

  • Stability: Once in solution, the stability of the compound should be considered. Some compounds may degrade in DMSO over time.[15] It is recommended to prepare fresh stock solutions and avoid long-term storage unless stability has been confirmed.[16] For storage, aliquot solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][17]

  • Precipitation upon Dilution: Be aware that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous media for biological assays.[18][19] To mitigate this, consider a stepwise dilution process and ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[17]

By following this structured troubleshooting guide, researchers can efficiently overcome the solubility challenges associated with 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, ensuring the integrity and success of their downstream experiments.

References
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ghasemi, M., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Mignani, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3986.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Englert, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2735–2744.
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Tanaka, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Omega, 6(48), 32746–32752.
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Englert, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2735–2744.
  • Bodoki, E., et al. (2017).
  • Smith, A. B., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(4), 154–158.
  • ResearchGate. (2018, March 17). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Satria, H., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. New Journal of Chemistry, 42(11), 8568-8572.
  • Wang, Y., et al. (2019). Facile Dissolution of Zein Using a Common Solvent Dimethyl Sulfoxide. Langmuir, 35(19), 6344–6351.
  • NextSDS. (n.d.). 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 11). How to Improve Drug Solubility with Sonication. Retrieved from [Link]

  • Chad's Prep. (2022, February 26). pH Effects on Solubility | 17.6 General Chemistry [Video]. YouTube. Retrieved from [Link]

  • Grishina, A., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO.
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]

  • Lee, H., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 362, 235-241.
  • Patel, M., & Patel, P. (2023).
  • Quora. (2018, September 20). How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound?
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance? Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Proper storage is paramount to obtaining reliable and reproducible experimental results. This guide provides in-depth answers to common questions, troubleshooting advice, and detailed protocols.

Section 1: Foundational Knowledge - Understanding Degradation

Q: Why is 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine susceptible to degradation?

A: The stability of this molecule is influenced by several key features of its structure, which contains a brominated pyrrolo-imidazole core and a primary amine. These functional groups are susceptible to specific degradation pathways:

  • Oxidative Degradation: The primary amine group and the electron-rich heterocyclic ring system are prone to oxidation when exposed to atmospheric oxygen.[1] This process can be accelerated by the presence of light or trace metal impurities. Oxidative degradation is often a primary cause of sample discoloration and the formation of impurities.[2]

  • Hygroscopicity and Hydrolysis: Amines are often hygroscopic, meaning they readily absorb moisture from the air.[3] While the core imidazole structure is relatively stable, absorbed water can facilitate hydrolytic degradation pathways or act as a medium for other reactions.

  • Photosensitivity: Many aromatic amines and heterocyclic compounds are sensitive to light, particularly UV radiation.[4] Photo-decomposition can lead to complex degradation pathways, including debromination or ring cleavage, resulting in a loss of potency and the generation of unknown byproducts.[4]

  • Thermal Stress: While the compound is a solid, elevated temperatures can accelerate all degradation processes.[5] The stability of heterocyclic aromatic amines (HAAs) is known to decrease significantly with increased temperature.[6]

main 3-Bromo-6,7-dihydro-5H- pyrrolo[1,2-a]imidazol-6-amine (Stable Form) Oxidized Oxidized Products (e.g., N-oxides, imines) main->Oxidized Oxidation Hydrolyzed Hydrolyzed Byproducts main->Hydrolyzed Hydrolysis Photodegraded Photodegradation Products (e.g., debrominated species) main->Photodegraded Photo-decomposition O2 Atmospheric Oxygen (O₂) O2->Oxidized H2O Moisture (H₂O) H2O->Hydrolyzed Light Light / UV (hν) Light->Photodegraded Heat Elevated Temperature Heat->Oxidized Accelerates All Heat->Hydrolyzed Accelerates All Heat->Photodegraded Accelerates All

Caption: Potential degradation pathways for the target compound.

Section 2: Recommended Storage Protocols

Q: What are the ideal long-term storage conditions for this compound?

A: To mitigate the degradation risks outlined above, a multi-faceted approach to storage is required. Adherence to these conditions is the most effective way to preserve the compound's purity over time.

  • Temperature: The compound should be stored in a cool environment. For long-term storage (months to years), refrigeration at 2-8°C is strongly recommended.[7] For archival purposes, storage at -20°C can further slow degradation kinetics.

  • Atmosphere: This is arguably the most critical factor. The compound must be stored under an inert atmosphere to prevent oxidative degradation.[2][7] This involves displacing the air in the container with an inert gas like argon or nitrogen.[8][9]

  • Light: Protect the compound from light at all times.[4] Store the vial in a dark location or use an amber-colored vial to block UV and visible light.[8]

  • Container: Use a tightly sealed, high-quality container appropriate for chemical storage, such as a glass vial with a PTFE-lined cap.[3] Ensure the cap is securely fastened to prevent the ingress of air and moisture.[2]

Data Presentation: Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation pathways.[7]
-20°C (Frozen)Optimal for archival or very long-term storage (>1 year).[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and heterocyclic ring.[2][7][8]
Light Exposure Store in Dark / Amber VialPrevents photo-decomposition.[4]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen.[3][8]

Section 3: Troubleshooting Guide

Q: I've noticed a change in the color of my sample, from a white/off-white solid to a yellowish or brownish tint. What does this mean?

A: Discoloration is a common visual indicator of product degradation, often resulting from exposure to air or light.[2] The formation of oxidized species or other chromophoric byproducts can cause this change. While a slight color change may not significantly impact every application, it is a clear warning sign that the compound's purity has been compromised. It is highly recommended to re-analyze the material for purity before use in any critical experiment.

Q: How can I quantitatively assess the purity and degradation of my stored sample?

A: Visual inspection is not sufficient to determine purity. A quantitative analytical method is required to confirm the integrity of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing the purity of non-volatile organic compounds.[10] An HPLC-UV method can separate the parent compound from its degradation products and provide a quantitative purity value based on peak area. Coupling HPLC with Mass Spectrometry (LC-MS) can help identify the molecular weights of the impurities, offering clues to the degradation pathway.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural confirmation. By comparing the NMR spectrum of the stored sample to that of a fresh or reference sample, you can identify the presence of new signals corresponding to impurities and potentially determine their structures.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, potentially after a derivatization step, to separate and identify volatile impurities or the parent compound itself.[14]

start Suspected Degradation (e.g., color change, age) check_purity Assess Purity with Quantitative Method (e.g., HPLC-UV) start->check_purity analyze_results Analyze Data: Purity > 95%? check_purity->analyze_results use_compound Proceed with Experiment analyze_results->use_compound Yes consider_purification Purity < 95%: Consider Options analyze_results->consider_purification No purify Purify Sample (e.g., column chromatography, recrystallization) consider_purification->purify If practical discard Discard and Use Fresh Stock consider_purification->discard If purification is not feasible or purity is very low re_check Re-analyze Purity Post-Purification purify->re_check re_check->analyze_results

Sources

Technical Support Center: Troubleshooting 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely leveraging the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold for its privileged role in medicinal chemistry (e.g., as WDR5-WIN-site inhibitors or cognition enhancers)[1]. However, the rigid bicyclic geometry of this molecule introduces significant steric hindrance.

This guide provides field-proven, mechanistically grounded solutions to overcome steric barriers at two critical functionalization sites: the C3-bromide (for cross-coupling) and the C6-amine (for substitution).

Part 1: Overcoming Steric Hindrance at the C3 Position (Cross-Coupling)

FAQ 1: Why do standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3) fail or give low yields for the C3-bromide?

Causality & Mechanism: The C3 position is located on the imidazole ring, directly adjacent to the bridgehead nitrogen (N4). The spatial proximity of the saturated pyrroline ring—specifically the methylene protons at C5—creates a sterically congested microenvironment. Standard catalysts like Pd(PPh3)4 are too bulky to efficiently undergo oxidative addition into the C3-Br bond, and the subsequent transmetalation step is severely retarded by the shielding effect of the bicyclic core.

The Solution: Transition to highly electron-rich, sterically demanding ligands such as P(tBu)3 or robust bidentate ligands like dppf . While it seems counterintuitive to use a bulky ligand for a sterically hindered substrate, the extreme cone angle of P(tBu)3 forces the formation of a highly reactive monoligated Pd(0) species, which accelerates oxidative addition. Furthermore, the steric bulk relieves strain during the catalytic cycle by dramatically accelerating the final reductive elimination step[1].

FAQ 2: What is the optimal solvent and base system to mitigate these steric effects?

Causality & Mechanism: In crowded pockets, the solubility and the speciation of the boronate complex are rate-limiting. Weak bases or biphasic mixtures often fail to drive transmetalation. The Solution: Use 1,4-dioxane with Cs2CO3 for anhydrous conditions. The large cesium cation enhances the solubility of the reactive boronate species and provides a "naked" reactive oxygen that facilitates the transfer of the aryl group to the palladium center, driving the reaction forward despite the steric clash[1].

G Start 3-Bromo-6,7-dihydro-5H-pyrrolo [1,2-a]imidazol-6-amine Steric Steric Clash at C3 (Shielded by C5 Protons & Bridgehead N) Start->Steric Attempt Suzuki Coupling Cat Catalyst & Ligand Optimization Steric->Cat Low Yield / No Reaction Ligand1 Pd[P(tBu)3]2 (Monoligated Pd(0)) Cat->Ligand1 Ligand2 PdCl2(dppf) (Bidentate Stabilization) Cat->Ligand2 Result1 Accelerates Oxidative Addition & Reductive Elimination Ligand1->Result1 Result2 Prevents Catalyst Deactivation in Sluggish Transmetalations Ligand2->Result2

Caption: Workflow for overcoming C3 steric hindrance during palladium-catalyzed cross-coupling.

Part 2: Navigating Steric Clashes at the C6 Amine

FAQ 3: Direct alkylation of the C6 amine yields complex mixtures and poor conversion. How can I improve this?

Causality & Mechanism: The saturated pyrroline ring adopts a rigid "envelope" conformation[2]. This places the C6 amine in a sterically hindered pseudo-axial or pseudo-equatorial position, flanked by the C5 and C7 methylene groups. Direct SN​2 alkylation is highly sensitive to this steric shielding, leading to competitive elimination of the alkyl halide or overalkylation (due to localized high concentrations of unreacted starting material).

The Solution: Employ Reductive Amination as a self-validating system. By reacting the amine with an aldehyde first, you form an imine/iminium intermediate. The sp2 hybridized carbon of the imine is planar and less sterically demanding than an sp3 transition state. You can monitor imine formation (via LC-MS) to validate the first step before adding the reducing agent (NaBH(OAc)3), ensuring complete conversion without overalkylation[1].

FAQ 4: Acylation of the C6 amine is sluggish. What is the mechanistic workaround?

Causality & Mechanism: The nucleophilicity of the primary/secondary C6 amine is dampened by the steric umbrella of the bicyclic core. The Solution: Employ a hypernucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP reacts rapidly with the acyl chloride to form a highly reactive, sterically accessible N-acylpyridinium intermediate. This acts as an activated acyl-transfer agent that can easily penetrate the steric shield of the C6 pocket.

G Start C6 Amine Functionalization Issue Steric Shielding in Saturated Ring (Envelope Conformation) Start->Issue Path1 Direct Alkylation (SN2) Issue->Path1 Path2 Reductive Amination Issue->Path2 Path3 Direct Acylation Issue->Path3 Res1 Poor Yield / Overalkylation (Avoid) Path1->Res1 Res2 High Yield via Planar Imine (NaBH(OAc)3, DCE) Path2->Res2 Res3 Requires DMAP Catalyst for Acyl Transfer Path3->Res3

Caption: Logical decision tree for C6 amine functionalization strategies.

Part 3: Data Presentation & Experimental Protocols

Quantitative Optimization Data

Table 1: Optimization of C3 Suzuki Cross-Coupling Parameters

Catalyst SystemLigand TypeSolvent / BaseTemp (°C)Yield (%)Causality / Observation
Pd(PPh3)4 (5 mol%)Monodentate (Standard)Toluene / Na2CO390< 15%Catalyst too bulky for oxidative addition; sluggish transmetalation.
PdCl2(dppf) (5 mol%)Bidentate (Robust)CH3CN:H2O / K2CO39565-75%Stabilizes Pd intermediate; good for aqueous-tolerant substrates.
Pd[P(tBu)3]2 (5 mol%)Monodentate (Bulky)1,4-Dioxane / Cs2CO390> 85%Optimal. Relieves steric strain during reductive elimination.

Table 2: C6 Amine Functionalization Strategies

StrategyReagentsIntermediate StateOutcome
Direct AlkylationR-Br, K2CO3, DMFSterically crowded sp3 Complex mixture; < 20% target yield.
Reductive AminationR-CHO, NaBH(OAc)3, DCEPlanar sp2 iminiumClean conversion; > 80% yield.
AcylationR-COCl, Et3N, DCMDirect attack on carbonylSluggish; 40-50% yield.
Catalyzed AcylationR-COCl, Et3N, DMAP N-acylpyridiniumRapid acyl transfer; > 90% yield.
Step-by-Step Methodologies
Protocol 1: Sterically Relieved Suzuki Coupling at C3

This protocol utilizes the bulky Pd[P(tBu)3]2 catalyst to force oxidative addition and reductive elimination in the hindered C3 pocket.

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, add 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine (1.0 equiv) and the desired aryl boronic acid or pinacol ester (2.0 equiv).

  • Catalyst & Base: Add Pd[P(tBu)3]2 (5 mol %) and anhydrous Cs2CO3 (1.5 equiv).

  • Solvent Addition: Inject anhydrous 1,4-dioxane to achieve a 0.25 M concentration. Degas the mixture via sparging with Argon for 10 minutes.

  • Reaction: Seal the flask and heat to 90 °C with vigorous stirring for 12–16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the filter cake with CH2Cl2.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (typically utilizing a CH2Cl2/MeOH gradient due to the polarity of the amine)[1].

Protocol 2: Self-Validating Reductive Amination of the C6 Amine

This protocol bypasses the steric hindrance of the saturated ring by passing through a planar imine intermediate.

  • Imine Formation: To a solution of the target aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE, 0.25 M), add the C6-amine substrate (1.5 to 2.0 equiv) and glacial acetic acid (1.5 equiv).

  • Validation Step: Stir at room temperature for 30 minutes. Optional but recommended: Take a 10 µL aliquot for LC-MS to confirm the complete consumption of the aldehyde and formation of the imine/iminium mass.

  • Reduction: Once validated, add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv), in one portion. The bulky hydride source will selectively reduce the iminium without reducing unreacted aldehydes.

  • Completion: Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer three times with CH2Cl2. Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo[1].

References
  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Syntheses of Hexahydro-1H-pyrrolo[1,2-a]imidazoles and Octahydroimidazo[1,2-a]pyridines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Bicyclic Imidazoles in Medicinal Chemistry: Profiling 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine and Its Analogs Against Other Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties is perpetual. Among these, bicyclic imidazole derivatives have emerged as a "privileged" class of compounds, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1] This guide provides an in-depth comparison of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, with a focus on the potential of derivatives such as 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, against other prominent bicyclic imidazoles including imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles, and pyrazolo[1,5-a]pyrimidines. We will delve into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays, supported by experimental data and protocols.

Introduction: The Versatility of Bicyclic Imidazoles

The fusion of an imidazole ring with another cyclic moiety generates a bicyclic system with a unique three-dimensional architecture and electronic distribution. This structural rigidity and the strategic placement of nitrogen atoms allow for specific and high-affinity interactions with biological macromolecules, making them ideal candidates for drug discovery.[2][3] Their applications span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[3][4]

This guide will focus on the following key bicyclic imidazole cores:

  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: A relatively newer scaffold gaining significant attention, particularly as inhibitors of the WDR5-MLL interaction.

  • Imidazo[1,2-a]pyridine: A well-established scaffold present in several marketed drugs.[4][5]

  • Imidazo[2,1-b]thiazole: A privileged heterocyclic moiety with extensive biological properties.[2]

  • Pyrazolo[1,5-a]pyrimidine: Recognized as a privileged structure for its ability to bind to multiple receptors with high affinity.[6]

The Rising Star: 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has recently been identified as a potent scaffold for targeting the WD40-repeat domain 5 (WDR5) protein.[5][6][7] WDR5 is a critical component of the MLL (mixed-lineage leukemia) histone methyltransferase complex, and its inhibition represents a promising therapeutic strategy for certain cancers, particularly those with MLL rearrangements.[6][8]

While specific experimental data for 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is not extensively available in the public domain, its constituent parts suggest a molecule designed for further functionalization. The 3-bromo position serves as a synthetic handle for introducing various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR). The 6-amino group offers a potential vector for improving solubility or for introducing additional interactions with the target protein.

Synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Core

The synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core typically begins with 2-(2-oxopyrrolidin-1-yl)acetamide. Cyclization using phosphoryl bromide or chloride yields the key 2-halo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole intermediate.[7] This intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl groups at the 2-position. Further modifications can be made to these aryl substituents to optimize binding affinity and other properties.

Experimental Workflow: Synthesis of 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles

cluster_synthesis Synthesis of 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles start 2-(2-Oxopyrrolidin-1-yl)acetamide step1 Cyclization (POBr3 or POCl3) start->step1 intermediate 2-Halo-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole step1->intermediate step2 Suzuki Cross-Coupling (Arylboronic acid, Pd catalyst) intermediate->step2 product 2-Aryl-6,7-dihydro-5H- pyrrolo[1,2-a]imidazole step2->product step3 Further Functionalization product->step3 final_product Optimized WDR5 Inhibitors step3->final_product

Caption: Synthetic route to 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.

Biological Activity and SAR of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Analogs

Fragment-based screening and subsequent structure-based design have led to the discovery of potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives as WDR5-WIN-site inhibitors with dissociation constants (Ki) in the low nanomolar range.[7] The key interactions involve the bicyclic core binding in the S2 pocket of WDR5.

Key SAR insights for this class include:

  • 2-Position: Aromatic substituents are crucial for high affinity. Disubstituted phenyl rings, particularly with a 3,4-substitution pattern, have shown to be favorable.[7]

  • 3-Position: While the provided target molecule has a bromine at this position, published studies have explored various amides and other groups to probe interactions with the S1, S4, and S5 pockets of WDR5.[7]

  • 6-Position: The impact of an amino group at this position on WDR5 inhibition is not yet reported in the literature but could potentially be explored to enhance solubility and form additional hydrogen bonds.

Comparative Analysis with Other Bicyclic Imidazoles

To provide a broader context for the potential of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, we will now compare it with three other medicinally important bicyclic imidazole systems.

Imidazo[1,2-a]pyridines

This scaffold is arguably one of the most successful bicyclic imidazoles in medicinal chemistry, with several approved drugs like Zolpidem and Alpidem.[4][5]

  • Synthesis: Commonly synthesized via the condensation of 2-aminopyridines with α-haloketones.[9] Multicomponent reactions have also been extensively developed for diverse substitution patterns.[10]

  • Biological Activities: Imidazo[1,2-a]pyridines exhibit a wide range of activities, including anxiolytic, hypnotic, anti-cancer, anti-inflammatory, and anti-tubercular effects.[4][5][11] Their mechanism of action is diverse, targeting various receptors and enzymes. For instance, some derivatives act as potent inhibitors of Mycobacterium tuberculosis.[11][12]

Imidazo[2,1-b]thiazoles

The fusion of an imidazole with a thiazole ring creates a scaffold with a rich chemical space for exploration.

  • Synthesis: A common synthetic route involves the reaction of 2-aminothiazoles with α-haloketones.[13] One-pot multicomponent reactions have also been developed for efficient synthesis.[14]

  • Biological Activities: Imidazo[2,1-b]thiazoles are known for their broad-spectrum biological activities, including anti-cancer, anti-inflammatory, anti-tubercular, and anti-diabetic properties.[2][15] Notably, some derivatives have shown potent anti-proliferative activity against various cancer cell lines by inducing apoptosis.[16]

Pyrazolo[1,5-a]pyrimidines

This scaffold is considered a privileged structure due to its ability to bind to a multitude of receptors with high affinity.[6]

  • Synthesis: Typically synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.

  • Biological Activities: Pyrazolo[1,5-a]pyrimidines have demonstrated a wide array of biological activities, including kinase inhibition (e.g., CDK, KDR), anxiolytic effects, and anti-cancer properties.[7] Their ability to mimic the purine core allows them to effectively target ATP-binding sites of kinases.

Performance Data Comparison

The following table summarizes key performance data for representative compounds from each bicyclic imidazole class. It is important to note that a direct head-to-head comparison is challenging due to the different biological targets and assays employed for each scaffold.

ScaffoldRepresentative Compound/ClassBiological TargetKey Performance DataReference
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 2-Aryl derivativesWDR5Ki < 10 nM[7]
MLL-rearranged leukemia cellsGI50 ~ µM range[6]
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisMIC ≤ 0.006 µM[11]
6-Substituted derivativesColon cancer cell lines (HT-29, Caco-2)Excellent activity, induces apoptosis[10]
Imidazo[2,1-b]thiazole Aryl hydrazone derivativesBreast cancer cell line (MDA-MB-231)IC50 = 1.12 µM[16]
Guanylhydrazone derivativesNCI-60 cell line screenBroad anti-tumor activity[13]
Pyrazolo[1,5-a]pyrimidine 3,6-disubstituted derivativesKDR KinaseEnhanced cellular activity and favorable PK
Pyrazolo[1,5-a]pyrimidine-basedCDK2/TubulinIC50 = 7.01 µM (average)

Experimental Protocols

WDR5-MLL1 Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a robust method to quantify the binding affinity of inhibitors to the WDR5-WIN site.

Experimental Workflow: WDR5 TR-FRET Assay

cluster_assay WDR5 TR-FRET Assay Workflow start Prepare Assay Plate step1 Add Test Compound (Serial Dilution) start->step1 step2 Add WDR5 protein and Europium-labeled antibody step1->step2 step3 Add FITC-labeled MLL1 peptide step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Read TR-FRET Signal (Ex: 340 nm, Em: 615/665 nm) step4->step5 step6 Data Analysis (IC50/Ki determination) step5->step6

Caption: Workflow for a WDR5-MLL1 TR-FRET inhibition assay.

Protocol:

  • Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • In a suitable microplate, add the test compound dilutions.

  • Add a pre-mixed solution of recombinant WDR5 protein and a Europium-labeled anti-tag antibody (e.g., anti-His).

  • Initiate the binding reaction by adding a FITC-labeled peptide derived from the MLL1 WIN motif.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

  • Measure the TR-FRET signal using a plate reader capable of excitation at ~340 nm and simultaneous emission detection at ~615 nm (Europium) and ~665 nm (FITC).

  • The ratio of the emission at 665 nm to 615 nm is calculated. The data is then plotted against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising new entrant in the field of bicyclic imidazoles, particularly for the development of WDR5 inhibitors. While direct experimental data for 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is currently limited, the synthetic accessibility of this core and the potent activity of its analogs highlight its potential. The 3-bromo and 6-amino functionalities provide excellent opportunities for the generation of diverse chemical libraries to further probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

In comparison, established scaffolds like imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles, and pyrazolo[1,5-a]pyrimidines offer a wealth of historical data and a proven track record in drug discovery. The continued exploration of both novel and established bicyclic imidazole scaffolds is crucial for the development of next-generation therapeutics. Future work on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system should focus on synthesizing and evaluating derivatives with substitutions at the 3- and 6-positions to fully understand the therapeutic potential of this exciting molecular architecture.

References

Click to expand
  • Getzel, A., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623–5642.
  • de Faria, A. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383.
  • Kumar, R., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678.
  • Getzel, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15, 123-145.
  • Gogliotti, R. D., et al. (2018). WDR5 is a conserved regulator of ribosome biogenesis.
  • Kappe, C. O. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4567-4574.
  • Singh, P., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678.
  • De Clercq, E., et al. (1999). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 42(18), 3567-3575.
  • Harris, P. A., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541.
  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 673-677.
  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • El-Kashef, H., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
  • Bathini, N., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(9), 1041-1054.
  • Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 15, 3477-3486.
  • Abdel-Aziz, M., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 164, 108792.
  • Wu, Y., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry, 46(5), 1689-1696.
  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 673-677.
  • de Faria, A. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348-2383.
  • Kumar, A., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][2][5][6]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(1), 1-15.

  • Wang, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1256-1261.
  • Patel, H., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(2), 567-575.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Singh, A. K., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • CPL Life Science. (2022).
  • Kumar, A., et al. (2015). Biological activities of imidazo[2,1-b][2][5][6]thiadiazole derivatives: A review. ResearchGate.

  • Starrett, J. E., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2451-2457.
  • Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
  • Al-Zoubi, R. M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2686.
  • Gangireddy, M. R., et al. (2020). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Kralj, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 9013.
  • Biradar, J. S., & Bhovi, M. G. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 01001.
  • de la Torre, M. C., et al. (2023).
  • Carta, A., et al. (2008). New Antitumor Imidazo[2,1-b]thiazole Guanylhydrazones and Analogues. Journal of Medicinal Chemistry, 51(5), 1299-1307.
  • Syed, M. A., et al. (2016). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals.
  • Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents.
  • Abdel-Gawad, H., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6849-6872.
  • Shvydenko, K., et al. (2023). A Glycerol promoted, regioselective synthesis of 6‐aryl substituted Imidazo[2,1‐b]thiazole and imidazo[2,1‐b]‐1,3,4‐thiadiazole through a one‐step domino process under green conditions.
  • Kumar, P., et al. (2021). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 12(10), 1678-1695.
  • Gangireddy, M. R., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines 5a–c and 9a–c.
  • Soyer Can, O., et al. (2018).
  • Wang, S., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry, 53(23), 8438-8448.
  • Lombardino, J. G., & Wiseman, E. H. (1974). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Medicinal Chemistry Research, 20(7), 987-996.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

In our commitment to fostering a culture of safety and environmental responsibility within the scientific community, this guide provides a detailed protocol for the proper disposal of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine. As researchers and drug development professionals, our handling of chemical reagents extends beyond the bench; it encompasses the entire lifecycle of a compound, from acquisition to disposal. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of our shared responsibility to protect ourselves, our colleagues, and the environment.

This document synthesizes regulatory standards with practical laboratory applications to ensure a self-validating system of safety and compliance. The procedures outlined are grounded in the principle of "cradle-to-grave" management of hazardous materials, a mandate set forth by the Environmental Protection Agency (EPA).[1]

Hazard Assessment and Characterization

Assumed Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3]Wear safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]Use in a well-ventilated area, preferably a certified chemical fume hood.
Halogenated Organic Compound Contains a carbon-bromine bond, classifying it as a halogenated organic compound.[4][5]Must be segregated into the halogenated organic waste stream.[5][6][7]
Personal Protective Equipment (PPE) and Handling

Before beginning any work that involves 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, ensure that the following personal protective equipment is worn and that all handling of the solid compound or its solutions is conducted within a certified chemical fume hood.[8][9]

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[10]

  • Skin Protection: A laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are required.[11] Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection: For weighing or other operations that may generate dust, a NIOSH-approved respirator may be necessary, in addition to handling within a fume hood.[12]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.[13]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.[11]

  • Cleanup: Carefully sweep or scoop up the solid material and place it in a labeled hazardous waste container. For absorbed liquids, place the absorbent material into a sealed, labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.[14]

Step-by-Step Disposal Protocol

The disposal of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine must be handled through your institution's hazardous waste program, in compliance with EPA and OSHA regulations.[8][15] At no point should this chemical or its containers be disposed of in the regular trash or down the sewer.[14][15]

Workflow for Waste Segregation and Disposal

Caption: Waste Segregation and Disposal Workflow.

Step 1: Waste Identification and Segregation

  • Identify as Halogenated Waste: Due to the presence of bromine, all waste containing 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine must be classified as "halogenated organic waste."[5][6]

  • Segregate Waste Streams: Do not mix halogenated waste with non-halogenated waste.[7][16] This is crucial for proper disposal and can impact disposal costs.

Step 2: Container Selection and Labeling

  • Solid Waste:

    • Use a designated, leak-proof container with a secure lid, compatible with the chemical (e.g., a high-density polyethylene (HDPE) container).[6]

    • Collect unused or expired pure compounds, as well as contaminated disposable labware such as gloves, weighing paper, and pipette tips.

  • Liquid Waste:

    • Use a dedicated, shatter-resistant, and leak-proof container for solutions containing the compound.

    • Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[6]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[15][17]

    • The label must include the full chemical name: "3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine" and any other components in a mixture, with their approximate concentrations.[15] Do not use abbreviations.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

    • The date of waste accumulation must be clearly visible.[15]

Step 3: Waste Storage

  • Secure Closure: Keep waste containers securely closed at all times, except when adding waste.[14]

  • Secondary Containment: Store all liquid waste containers in a secondary containment bin or tray to prevent the spread of potential leaks.[6][14]

  • Storage Location: Store waste in a designated, well-ventilated satellite accumulation area within or near the laboratory. Ensure it is away from incompatible materials, such as strong oxidizing agents.[6]

Step 4: Disposal of Empty Containers

  • Empty containers that once held 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine must also be disposed of as hazardous waste.

  • For acutely toxic chemicals, the first three rinses of the container must be collected and disposed of as hazardous waste.[14] Given the assumed acute toxicity, it is best practice to follow this procedure. The rinsate should be collected in a designated halogenated liquid waste container.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled hazardous waste.[14][15]

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the EPA.[18]

Decision Tree for Disposal of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

DisposalDecisionTree Start Waste containing 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine IsSolid Is the waste solid? Start->IsSolid Solid IsLiquid Is the waste liquid? Start->IsLiquid Liquid IsContainer Is it an empty container? Start->IsContainer Empty Container SolidWasteContainer Place in labeled 'Halogenated Solid Waste' container. IsSolid->SolidWasteContainer LiquidWasteContainer Place in labeled 'Halogenated Liquid Waste' container. IsLiquid->LiquidWasteContainer TripleRinse Triple rinse container. Collect rinsate as halogenated liquid waste. IsContainer->TripleRinse Store Store in secondary containment in designated area. SolidWasteContainer->Store LiquidWasteContainer->Store TripleRinse->Store EHSPickup Arrange for EHS pickup. Store->EHSPickup

Caption: Decision-Making for Waste Stream Management.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost integrity and responsibility.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. University of Tennessee, Knoxville. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Enviro-Safe. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • 3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole — Chemical Substance Information. NextSDS. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. [Link]

  • 1926.65 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. [Link]

  • 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine - Chemical Substance Information. NextSDS. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Safety Data Sheet for 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. Angene Chemical. [Link]

  • 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE SDS. ChemSrc. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. University of Wisconsin-Milwaukee. [Link]

  • Hazardous Waste Segregation. Carleton College. [Link]

Sources

Personal protective equipment for handling 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine. The following protocols are designed to ensure the safe handling, use, and disposal of this novel heterocyclic amine, grounded in established safety principles and data from structurally similar compounds.

Hazard Assessment: Understanding the Risks
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the bromine atom and the amine functional group necessitates a cautious approach, as brominated organic compounds and heterocyclic amines as classes of chemicals can present significant health hazards.[2] Therefore, all handling procedures must be designed to minimize exposure.

The RAMP Principle in Practice

To ensure a safe laboratory environment, we will adhere to the RAMP methodology—Recognize, Assess, Minimize, and Prepare—as advocated by the American Chemical Society.[3]

  • Recognize the hazards: As outlined above, the primary hazards are acute toxicity via ingestion, and irritation to the skin, eyes, and respiratory system.

  • Assess the risks: The risks are highest during weighing, transfer, and any procedures that could generate dust or aerosols.

  • Minimize the risks: This will be achieved through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

  • Prepare for emergencies: Know the location and use of safety showers, eyewash stations, and fire extinguishers.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be ANSI Z87.1 compliant.[6] A face shield is required when there is a risk of splashes, especially when handling solutions or performing reactions.[7]
Hands Double-Gloving: Nitrile or Neoprene GlovesAn inner and outer pair of chemically resistant gloves should be worn. Nitrile or neoprene are recommended for handling brominated compounds.[2] Always inspect gloves for tears or punctures before use.
Body Flame-Resistant (FR) Lab CoatA lab coat that is flame-resistant and fully buttoned is required to protect against splashes and fire hazards.[6]
Respiratory NIOSH-Approved Respirator (if applicable)If there is a potential for aerosol or dust generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[7]
Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. This operational plan provides a step-by-step guide for the safe handling of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine.

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[9]

  • Emergency Equipment Check: Ensure that the safety shower and eyewash station are accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment and reagents before bringing the compound into the work area.

  • Donning PPE: Put on all required PPE in the correct order. A visual guide for this process is provided below.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly.

  • Reaction Setup:

    • Ensure all glassware is free of cracks or defects.[4]

    • Set up the reaction apparatus securely within the fume hood.

  • Post-Reaction Workup:

    • Quench the reaction carefully.

    • Perform extractions and other workup procedures within the fume hood.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 End Wash Hands & Exit Lab Doff5->End Start Enter Lab Start->Don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of hazardous waste is a critical component of laboratory safety.

  • Solid Waste:

    • All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Halogenated organic liquid waste must be collected in a separate, appropriately labeled container. Do not mix with non-halogenated waste.

  • Decontamination:

    • All glassware and equipment that came into contact with the compound must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent and collect the rinsate as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety office. For small spills within a fume hood, absorb the material with an inert absorbent and place it in the solid hazardous waste container.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine and maintain a safe and productive research environment.

References

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (2010). Doing Things Safely. Retrieved from [Link]

  • American Chemical Society. (2003). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Lab Manager. (2025, October 2). Health and Safety Compliance for the Research Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • eCFR. (2013, January 22). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.